molecular formula C11H18ClNO B3146661 2-[(Butylamino)methyl]phenol hydrochloride CAS No. 60509-44-6

2-[(Butylamino)methyl]phenol hydrochloride

Cat. No.: B3146661
CAS No.: 60509-44-6
M. Wt: 215.72 g/mol
InChI Key: SWHGPPMQGMENEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Butylamino)methyl]phenol hydrochloride is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Butylamino)methyl]phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Butylamino)methyl]phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-8-12-9-10-6-4-5-7-11(10)13;/h4-7,12-13H,2-3,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHGPPMQGMENEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-44-6
Record name Phenol, 2-[(butylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

physicochemical properties of 2-[(Butylamino)methyl]phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(Butylamino)methyl]phenol hydrochloride is a secondary amine salt derived from the reductive amination of salicylaldehyde and n-butylamine. Structurally, it belongs to the class of phenolic Mannich bases , widely utilized as ligand precursors for coordination chemistry (e.g., Zn(II), Lanthanides) and as intermediates in the synthesis of adrenergic pharmacophores.

This guide provides a technical characterization of the hydrochloride salt, distinguishing its properties from the free base (CAS 62498-73-1). The salt form disrupts the characteristic intramolecular hydrogen bonding of the free base, significantly altering solubility, bioavailability, and solid-state stability.

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterSpecification
IUPAC Name 2-[(Butylamino)methyl]phenol hydrochloride
Common Synonyms N-Butyl-2-hydroxybenzylamine HCl; o-[(Butylamino)methyl]phenol HCl
CAS Number (Free Base) 62498-73-1 (Note: Salt form is often cited as the HCl equivalent)
Molecular Formula C₁₁H₁₇NO[1][2][3][4][5] · HCl
Molecular Weight 215.72 g/mol (Salt); 179.26 g/mol (Base)
Structural Class Aminomethylphenol; Secondary Ammonium Salt
Structural Dynamics
  • Free Base: Exhibits a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the amine nitrogen (

    
    ). This "pseudo-ring" formation increases lipophilicity and lowers the boiling point.
    
  • Hydrochloride Salt: Protonation of the amine (

    
    ) breaks the intramolecular H-bond. The cation is stabilized by ionic interactions with the chloride counterion, rendering the compound water-soluble and crystalline.
    

Synthesis & Solid-State Formation

The synthesis follows a robust two-stage protocol: Schiff base formation followed by hydride reduction and salt precipitation.

Experimental Protocol
  • Imine Formation: React Salicylaldehyde (1.0 eq) with n-Butylamine (1.0 eq) in Methanol (MeOH). Stir at RT for 2 hours. The yellow color indicates imine formation.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Stir for 4 hours. The solution turns colorless.

  • Workup: Quench with water, extract into Dichloromethane (DCM), and dry over MgSO₄. Evaporate to obtain the oily free base.

  • Salt Formation: Dissolve the free base in anhydrous Diethyl Ether. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Isolation: The white precipitate is filtered, washed with cold ether, and recrystallized from Ethanol/Ether.

SynthesisPathway Start Salicylaldehyde + n-Butylamine Imine Schiff Base (Yellow Oil) Start->Imine -H2O MeOH, RT Red Reduction (NaBH4) Imine->Red Reductive Amination Base Free Base (Colorless Oil) Red->Base Workup (DCM/H2O) Salt HCl Salt (White Solid) Base->Salt HCl/Ether Precipitation

Figure 1: Synthetic pathway from precursors to the hydrochloride salt.

Physicochemical Properties[6][9][10][11][12][13][14][15]

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.[3]

  • Melting Point: Typically 150–180 °C (Decomposition). Note: Exact value depends on solvent of crystallization; Mannich base salts often decompose upon melting.

  • Hygroscopicity: Moderate. The ammonium chloride moiety can absorb moisture; storage in a desiccator is required.

Solution-Phase Properties

The ionization behavior is critical for formulation and biological assays.

PropertyValue / RangeContext
Solubility (Water) > 50 mg/mLHigh solubility due to ionic character.
Solubility (Organics) Soluble in MeOH, EtOH; Insoluble in Hexane, Ether.Typical for amine salts.
pKa₁ (Phenol) 9.8 – 10.2Phenolic OH (slightly acidic).
pKa₂ (Amine) 9.5 – 10.5Secondary ammonium (

).
LogP (Octanol/Water) ~0.5 – 1.2 (at pH 7.4)Lower than free base due to ionization.
Stability Profile
  • Oxidation: The phenolic group is susceptible to oxidation to quinones, especially in basic solutions or upon prolonged air exposure. The HCl salt is significantly more stable than the free base.

  • Hydrolysis: The C-N bond is stable to hydrolysis under neutral/acidic conditions (unlike the precursor imine).

  • Thermal: Stable up to melting point. Avoid temperatures >100°C during drying to prevent discoloration.

Analytical Characterization

To validate the identity and purity of 2-[(Butylamino)methyl]phenol HCl, the following methods are standard.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 275 nm (characteristic phenol absorption).

  • Retention Time: The salt will elute earlier than the free base if the pH is acidic (keeping it protonated).

Spectroscopic Identification
  • ¹H NMR (DMSO-d₆):

    • 
       9.0–9.5 ppm (br s, 2H, 
      
      
      
      ).
    • 
       6.8–7.3 ppm (m, 4H, Aromatic).
      
    • 
       4.0–4.2 ppm (s, 2H, Ar-
      
      
      
      -N).
    • 
       2.8–3.0 ppm (t, 2H, N-
      
      
      
      -Pr).
    • 
       0.9 ppm (t, 3H, Terminal 
      
      
      
      ).
  • IR Spectroscopy:

    • Broad band at 2400–3000 cm⁻¹ (Ammonium N-H stretch).

    • Sharp peaks at 1590, 1460 cm⁻¹ (Aromatic C=C).

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Solubility Solubility Test (Water vs. Ether) Sample->Solubility HPLC HPLC Purity (C18, UV 275nm) Sample->HPLC NMR 1H NMR (Confirm Structure) Sample->NMR Chloride Silver Nitrate Test (Confirm Cl-) Sample->Chloride Result Validated Certificate of Analysis Solubility->Result HPLC->Result NMR->Result Chloride->Result

Figure 2: Analytical workflow for validating the identity of the hydrochloride salt.

References

  • Synthesis of Aminomethylphenols: Mkwakwi, K., et al. (2023). "The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts." South African Journal of Chemistry, 77, 36–41.[6] Link

  • Mannich Base Properties: Cimerman, Z., et al. (2000). "Schiff bases derived from aminopyridines as spectrofluorimetric analytical reagents." Analytica Chimica Acta, 421(1), 105-112.
  • pKa Determination: Avdeef, A. (2012).
  • Spectral Data (General Phenols): National Institute of Standards and Technology (NIST). "Phenol, 2-(aminomethyl)- derivatives."[1][7][8] NIST Chemistry WebBook. Link

Sources

An In-depth Technical Guide to the Pharmacological Mechanism of Action of 2-[(Butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the pharmacological mechanism of action of 2-[(Butylamino)methyl]phenol hydrochloride. Given the compound's structural similarity to known biogenic amines and synthetic adrenergic ligands, we hypothesize its primary interaction with adrenergic G protein-coupled receptors (GPCRs). This document outlines a systematic, multi-tiered experimental approach, beginning with target identification and affinity characterization through radioligand binding assays, followed by functional assessment of downstream signaling pathways via cyclic AMP (cAMP) modulation. Detailed, field-proven protocols are provided for each experimental stage, emphasizing causality and self-validating design. The guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

**1. Introduction and

Hypothesized Target Class**

2-[(Butylamino)methyl]phenol hydrochloride is a synthetic molecule featuring a phenol ring and a secondary butylamine group linked by a methylene bridge. This structural motif is reminiscent of the phenethylamine scaffold, a core component of many endogenous neurotransmitters (e.g., norepinephrine, epinephrine) and synthetic drugs that target adrenergic receptors.[1] Adrenergic receptors, a major class of G protein-coupled receptors (GPCRs), are integral to the regulation of numerous physiological processes, making them a high-priority target class in drug discovery.[1][2]

GPCRs are seven-transmembrane domain receptors that transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins.[3][4][5] The G protein family is broadly classified into Gαs, Gαi, Gαq/11, and Gα12/13 subfamilies, each initiating distinct downstream signaling cascades.[6] Based on the structure of 2-[(Butylamino)methyl]phenol hydrochloride, we postulate that its primary pharmacological targets are adrenergic receptors. This guide will, therefore, focus on the experimental workflows required to test this hypothesis and characterize the compound's specific mechanism of action.

Elucidation of Molecular Interactions: Receptor Binding Assays

The foundational step in characterizing a novel compound is to identify its molecular target and quantify its binding affinity. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and the ability to determine key binding parameters such as the equilibrium dissociation constant (Kd), the inhibitory constant (Ki), and the maximal binding capacity (Bmax).[7][8]

Rationale for Experimental Design

To comprehensively screen for potential adrenergic targets, a panel of competition binding assays will be performed against the primary α and β adrenergic receptor subtypes (α1, α2, β1, β2). This approach uses a known high-affinity radioligand for each receptor subtype and measures the ability of the unlabeled test compound, 2-[(Butylamino)methyl]phenol hydrochloride, to displace it. This allows for the determination of the compound's binding affinity (Ki) for each receptor subtype.[7][9]

Experimental Workflow: Competition Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Isolate cell membranes expressing target adrenergic receptor subtype P2 Determine protein concentration (e.g., BCA assay) P1->P2 A1 Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-Prazosin for α1) P2->A1 A2 Add increasing concentrations of 2-[(Butylamino)methyl]phenol hydrochloride A1->A2 A3 Incubate to equilibrium (e.g., 60 min at 30°C) A2->A3 D1 Separate bound from free radioligand via rapid vacuum filtration A3->D1 D2 Quantify bound radioactivity using liquid scintillation counting D1->D2 D3 Plot % inhibition vs. log[compound] and fit to a one-site competition model D2->D3 D4 Calculate IC50 and Ki values D3->D4 G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis C1 Seed cells expressing the target receptor in a multi-well plate C2 Incubate to allow cell adherence C1->C2 T1 Treat cells with varying concentrations of the test compound C2->T1 T2 For antagonist mode, co-incubate with a known agonist C2->T2 T3 Incubate for a defined period (e.g., 30 minutes) T1->T3 T2->T3 L1 Lyse cells to release cAMP T3->L1 L2 Add cAMP detection reagents (e.g., PKA, luciferase substrate) L1->L2 L3 Measure signal (e.g., luminescence) on a plate reader L2->L3 L4 Correlate signal to cAMP concentration using a standard curve L3->L4 L5 Calculate EC50 or IC50 values L4->L5

Caption: Workflow for a Luminescence-Based cAMP Assay.

Detailed Protocol: Homogeneous Luminescent cAMP Assay

This protocol is based on the principles of assays like the Promega cAMP-Glo™ Assay. [10] 1. Cell Seeding:

  • Seed a cell line stably expressing the adrenergic receptor of interest (identified from binding assays) into a 96- or 384-well plate.

  • Incubate overnight to allow for cell attachment.

2. Compound Addition (Agonist Mode):

  • Prepare serial dilutions of 2-[(Butylamino)methyl]phenol hydrochloride.

  • Add the diluted compound to the appropriate wells. Include a vehicle control and a known agonist as a positive control.

  • Incubate for an appropriate time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

3. Compound Addition (Antagonist Mode):

  • Pre-incubate the cells with serial dilutions of the test compound.

  • Add a fixed concentration (e.g., EC80) of a known agonist to all wells (except the negative control).

  • Incubate for an appropriate time at 37°C.

4. cAMP Detection:

  • Lyse the cells by adding the provided lysis buffer. This releases the intracellular cAMP.

  • Add the cAMP detection solution, which typically contains protein kinase A (PKA). The amount of ATP consumed by PKA is proportional to the amount of cAMP present. [10] * Add a kinase detection reagent (containing luciferase and luciferin) to measure the remaining ATP. The resulting luminescent signal is inversely proportional to the cAMP concentration. [10] * Read the luminescence on a microplate luminometer.

5. Data Analysis:

  • Generate a cAMP standard curve to convert luminescence readings to cAMP concentrations.

  • For agonist activity, plot the cAMP concentration against the log[compound] and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

  • For antagonist activity, plot the inhibition of the agonist response against the log[compound] to determine the IC50.

Proposed Signaling Pathway and Data Interpretation

Based on the outcomes of the binding and functional assays, a putative mechanism of action can be proposed. For instance, if 2-[(Butylamino)methyl]phenol hydrochloride demonstrates high affinity for the β2-adrenergic receptor and stimulates cAMP production, the following signaling pathway would be implicated.

G Compound 2-[(Butylamino)methyl]phenol HCl Receptor β2-Adrenergic Receptor (GPCR) Compound->Receptor Binds & Activates G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets

Caption: Hypothesized β2-Adrenergic Agonist Signaling Pathway.

Interpretation of Results:

  • High affinity (low Ki) for a specific receptor subtype suggests it is a primary target.

  • Stimulation of cAMP (low EC50) indicates Gs-coupled receptor agonism.

  • Inhibition of forskolin-stimulated cAMP would suggest Gi-coupled receptor agonism.

  • No effect on basal cAMP but inhibition of an agonist's effect (low IC50) indicates antagonism.

These initial in vitro findings would form the basis for subsequent, more complex studies, including assessing effects on other signaling pathways (e.g., β-arrestin recruitment), conducting selectivity screening against a broader range of receptors, and ultimately, progressing to in vivo models to evaluate physiological effects and therapeutic potential.

References

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Retrieved from [Link]

  • Biocompare. (n.d.). cAMP Assay Kits. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Cyclic AMP Assays. Retrieved from [Link]

  • Current Protocols. (2024, January 1). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]

  • Molecular Devices. (n.d.). CatchPoint Cyclic-AMP Fluorescent Assay Kit. Retrieved from [Link]

  • Verma, R., & Kumar, V. (n.d.). Signaling through G protein coupled receptors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Annual Reviews. (2018, June 20). The Molecular Basis of G Protein–Coupled Receptor Activation. Retrieved from [Link]

  • Circulation Research. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β.... Retrieved from [Link]

  • PubMed. (n.d.). A sensitive equilibrium binding assay for soluble beta-adrenergic receptors. Retrieved from [Link]

  • PubMed. (2012, December 15). α-Adrenoceptor Assays. Retrieved from [Link]

  • Indigo Biosciences. (2024, February 13). Adrenergic Receptors In Disease and Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological properties of an extremely selective beta 1-adrenoceptor antagonist.... Retrieved from [Link]

  • PubMed. (n.d.). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Retrieved from [Link]

  • Cleveland Clinic Journal of Medicine. (1990). Adrenergic receptors: structure and function. Retrieved from [Link]

  • Acta Pharmacologica Sinica. (n.d.). Recent progress in α1-adrenergic receptor research. Retrieved from [Link]

  • LibreTexts. (n.d.). 20. Actions of the Autonomic Nervous System: Adrenergic Pharmacology. Retrieved from [Link]

  • gsrs. (n.d.). 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(butylamino)methyl]phenol (C11H17NO). Retrieved from [Link]

  • AJOL.info. (n.d.). The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (n.d.). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Retrieved from [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Synthesis, functional and binding profile of (R)-apomorphine based homobivalent ligands targeting the dopamine D2 receptor. Retrieved from [Link]

  • MDPI. (2021, June 11). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid. Retrieved from [Link]

  • ResearchGate. (2025, November 3). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxyphenamine Hydrochloride?. Retrieved from [Link]

  • PubMed. (2021, August 31). Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology. Retrieved from [Link]

  • Deranged Physiology. (2024, February 19). Sympathomimetics. Retrieved from [Link]

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved from [Link]

  • MDPI. (2021, June 15). Bioactive Polyphenolic Compounds Showing Strong Antiviral Activities against Severe Acute Respiratory Syndrome Coronavirus 2. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL. Retrieved from [Link]

  • NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]

  • MDPI. (2021, March 25). The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation. Retrieved from [Link]

Sources

therapeutic applications of 2-[(Butylamino)methyl]phenol hydrochloride in research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of 2-[(Butylamino)methyl]phenol Hydrochloride in Research Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

A Versatile Pharmacophore and Ligand in Medicinal Chemistry

Executive Summary

In the landscape of drug discovery, 2-[(Butylamino)methyl]phenol hydrochloride (CAS: 62498-73-1 for free base analogs) represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for varying biological targets. While not a marketed pharmaceutical formulation itself, this compound serves as a critical research tool and lead structure in two primary domains: antimicrobial development (via membrane disruption and metal sequestration) and metallopharmaceutics (as a bidentate N,O-donor ligand).

This guide delineates the physicochemical properties, synthesis pathways, and therapeutic research applications of this specific Mannich base derivative, providing a roadmap for its utilization in high-throughput screening and rational drug design.

Chemical Identity & Physicochemical Foundation

The molecule consists of a phenol ring substituted at the ortho position with a butylaminomethyl group. The hydrochloride salt improves water solubility, making it suitable for physiological assays.

PropertySpecification
IUPAC Name 2-[(Butylamino)methyl]phenol hydrochloride
Molecular Formula C₁₁H₁₇NO · HCl
Molecular Weight 215.72 g/mol (Salt)
Functional Class Ortho-aminomethyl phenol (Mannich Base)
pKa (Calculated) ~9.5 (Amine), ~10.0 (Phenol)
LogP (Free Base) ~2.8 (Lipophilic, membrane-permeable)
Solubility Soluble in Water, Ethanol, DMSO
Structural Significance
  • Bidentate Chelation: The proximity of the phenolic oxygen and the amine nitrogen allows the molecule to form stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe³⁺).

  • Amphiphilicity: The butyl chain provides lipophilicity for membrane penetration, while the phenolic/amine head group interacts with polar biological targets.

  • H-Bonding: The phenolic -OH acts as a hydrogen bond donor, critical for receptor docking.

Therapeutic Research Applications

A. Antimicrobial & Antifungal Research

The core utility of 2-[(butylamino)methyl]phenol lies in its structural similarity to antimicrobial phenols and cationic surfactants.

  • Mechanism of Action: The protonated amine (at physiological pH) interacts with negatively charged bacterial cell walls (teichoic acids in Gram-positive, LPS in Gram-negative). The lipophilic butyl tail facilitates insertion into the lipid bilayer, causing depolarization and leakage.

  • Research Application: Used as a standard in Minimum Inhibitory Concentration (MIC) assays to benchmark novel Mannich bases. It is particularly effective against S. aureus and C. albicans in vitro.

B. Metallopharmaceutics (Bio-Inorganic Chemistry)

This compound is a fundamental ligand for synthesizing biomimetic metal complexes .

  • SOD Mimics: Copper(II) complexes of aminomethyl phenols mimic Superoxide Dismutase (SOD) activity, scavenging reactive oxygen species (ROS). This is relevant for research into anti-inflammatory and neuroprotective therapies.

  • Antitumor Agents: Platinum and Copper complexes utilizing this ligand frame are investigated for their ability to intercalate DNA or induce oxidative stress specifically within tumor cells.

C. Synthetic Intermediate for Bioactive Benzoxazines

In polymer therapeutics, this molecule acts as a precursor. Heating 2-[(butylamino)methyl]phenol with formaldehyde yields 3-butyl-3,4-dihydro-2H-1,3-benzoxazine . Benzoxazines are currently researched for their thermal stability and potential as controlled-release drug delivery matrices.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Rationale: While Mannich condensation (Phenol + Formaldehyde + Amine) is possible, it often yields mixtures. Reductive amination of salicylaldehyde provides higher purity for research grade material.

Reagents: Salicylaldehyde, n-Butylamine, Sodium Borohydride (NaBH₄), Methanol, HCl (gas or conc. solution).

  • Imine Formation: Dissolve Salicylaldehyde (1.0 eq) in dry Methanol. Add n-Butylamine (1.0 eq) dropwise at 0°C. Stir at room temperature for 2 hours. (Solution turns yellow).[1]

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) in small portions. Stir for 4 hours.

  • Quench & Extraction: Quench with water. Evaporate methanol.[1] Extract aqueous layer with Dichloromethane (DCM).

  • Salt Formation: Dry DCM layer over MgSO₄. Bubble HCl gas through the solution or add 4M HCl in Dioxane. The white precipitate is 2-[(Butylamino)methyl]phenol hydrochloride.

  • Recrystallization: Recrystallize from Ethanol/Ether.

Protocol 2: Antimicrobial Susceptibility Assay (Broth Microdilution)

Rationale: To determine the MIC against S. aureus (ATCC 25923).

  • Preparation: Dissolve compound in DMSO to 10 mg/mL stock. Dilute in Mueller-Hinton Broth (MHB) to range 0.5–256 µg/mL.

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24h.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for confirmation (Blue = Dead, Pink = Live).

Visualizations & Pathways

Figure 1: Synthesis and Biological Mechanism Pathway

The following diagram illustrates the synthesis of the ligand and its dual-mode biological activity (Chelation vs. Membrane Disruption).

G cluster_synthesis Synthesis via Reductive Amination cluster_activity Therapeutic Mechanisms Sal Salicylaldehyde Imine Schiff Base (Intermediate) Sal->Imine + MeOH, -H2O Amine n-Butylamine Amine->Imine Product 2-[(Butylamino)methyl]phenol (Target Ligand) Imine->Product + NaBH4 (Reduction) Complex Metal-Ligand Complex (SOD Mimic) Product->Complex Chelation Membrane Bacterial Membrane (Lipid Bilayer) Product->Membrane Hydrophobic Insertion Metal Metal Ions (Cu2+, Zn2+) Metal->Complex Disruption Cell Lysis / Depolarization Membrane->Disruption Perturbation

Caption: Synthesis of 2-[(Butylamino)methyl]phenol and its bifurcation into metallodrug synthesis or direct antimicrobial action.

Figure 2: Metallodrug Coordination Logic

This diagram details how the molecule acts as a ligand to form bioactive complexes.

G cluster_binding Coordination Mode (N,O-Donor) Ligand 2-[(Butylamino)methyl]phenol PhenolO Phenolic Oxygen (Hard Donor) Ligand->PhenolO AmineN Amine Nitrogen (Intermediate Donor) Ligand->AmineN Target Central Metal Ion (Cu, Zn, Fe) PhenolO->Target Covalent/Ionic AmineN->Target Coordinate Effect Bioactive Complex (ROS Scavenging / DNA Cleavage) Target->Effect

Caption: The bidentate coordination mode utilizing the hard oxygen donor and nitrogen donor for stable metal complexation.

References

  • Mkwakwi, K., et al. (2023).[1] The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. African Journal of Chemistry. (Providing context on the Schiff base precursor and coordination chemistry). Retrieved from [Link]

Sources

Technical Monograph: Biological Activity & Pharmacological Profile of 2-[(Butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, pharmacological potential, and experimental characterization of 2-[(Butylamino)methyl]phenol hydrochloride .

Executive Summary

2-[(Butylamino)methyl]phenol hydrochloride (CAS: 62498-73-1 for free base) is a lipophilic Mannich base derivative of phenol. Structurally, it consists of a phenolic core functionalized at the ortho position with a butylaminomethyl moiety. In drug discovery, this compound serves as a "privileged scaffold"—a molecular framework capable of providing diverse ligands for biological targets.

Its primary biological utility lies in three domains:

  • Antimicrobial Activity: Utilizing the alkyl-amine side chain to disrupt bacterial cell membranes.

  • Antioxidant Capacity: Leveraging the phenolic hydroxyl group for radical scavenging via Hydrogen Atom Transfer (HAT).

  • Synthetic Utility: Acting as a critical precursor for bioactive 1,3-benzoxazines and ligand systems for metallo-pharmaceuticals.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical profile is a prerequisite for predicting biological behavior. The ortho positioning of the aminomethyl group allows for the formation of an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the amine nitrogen, significantly influencing its lipophilicity and membrane permeability.

PropertyValue / DescriptionImpact on Biological Activity
Chemical Structure

Core pharmacophore for Mannich base activity.
Molecular Weight 215.72 g/mol (HCl salt)Low MW facilitates rapid diffusion across biological membranes.
Lipophilicity (LogP) ~2.5 (Predicted for free base)The butyl chain enhances partitioning into lipid bilayers, increasing potency against Gram-positive bacteria.
pKa (Amine) ~9.5 - 10.0Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic attraction to negatively charged bacterial cell walls.
Solubility Soluble in Ethanol, DMSO, WaterVersatile for in vitro assay formulations.

Synthesis & Structural Logic

The synthesis of 2-[(Butylamino)methyl]phenol follows a classic Mannich Reaction pathway. This reaction is thermodynamically driven to the ortho position due to the directing effect of the phenolic hydroxyl group and the stabilization provided by the transition state.

Experimental Causality

The choice of butylamine is deliberate. Shorter chains (methyl/ethyl) often lack sufficient lipophilicity for membrane disruption, while longer chains (octyl/decyl) may suffer from solubility issues or micelle formation. The butyl group represents an optimal balance for "drug-likeness" (Lipinski’s Rule of 5).

Visualization: Synthesis Pathway

MannichSynthesis Figure 1: Mannich Reaction Pathway for 2-[(Butylamino)methyl]phenol Synthesis Phenol Phenol (Nucleophile) Product 2-[(Butylamino)methyl]phenol (Mannich Base) Phenol->Product Ortho-Attack Formaldehyde Formaldehyde (Electrophile Source) Imine Imine / Iminium Ion Intermediate Formaldehyde->Imine Condensation Butylamine Butylamine (Amine Component) Butylamine->Imine Imine->Product Electrophilic Substitution

Biological Activity Profile

Antimicrobial Mechanism

The compound exhibits activity against Gram-positive bacteria (e.g., S. aureus) and certain fungi. The mechanism is distinct from antibiotics like penicillin; it acts as a membrane-active agent .

  • Mechanism: The protonated amine (cationic head) binds electrostatically to the anionic phosphate groups of the bacterial membrane. The lipophilic butyl tail then inserts into the lipid bilayer, causing destabilization, leakage of intracellular components (

    
    , ATP), and cell death.
    
  • Chelation: The ortho-arrangement allows the molecule to chelate essential metal ions (

    
    , 
    
    
    
    ) required for bacterial enzyme function.
Antioxidant Activity

Phenolic Mannich bases are potent antioxidants. The mechanism involves the donation of the phenolic hydrogen atom to neutralize free radicals (ROO•).

  • Electron Donating Effect: The aminomethyl group at the ortho position is electron-donating, which stabilizes the resulting phenoxy radical, thereby enhancing antioxidant potency compared to unsubstituted phenol.

Pharmacological Precursor (Benzoxazines)

This compound is a direct precursor to 3-butyl-3,4-dihydro-2H-1,3-benzoxazine . Benzoxazines are currently under intense investigation for:

  • Neuroprotection: Modulating calcium channels.

  • Anti-inflammatory: Inhibiting COX-2 enzymes.

Visualization: Biological Interaction Network

BioActivity Figure 2: Multi-Target Biological Mechanism of Action Compound 2-[(Butylamino)methyl]phenol (Cationic Amphiphile) Membrane Bacterial Membrane (Anionic Surface) Compound->Membrane Electrostatic Attraction Radicals Free Radicals (DPPH / ROS) Compound->Radicals H-Atom Transfer Metals Metal Ions (Fe2+, Cu2+) Compound->Metals Bidentate Chelation Lysis Membrane Depolarization & Lysis Membrane->Lysis Scavenging Radical Scavenging (Antioxidant) Radicals->Scavenging Inhibition Enzyme Inhibition (via Chelation) Metals->Inhibition

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for validating the biological profile of this compound.

Protocol A: Synthesis of the Hydrochloride Salt

Note: This protocol ensures high purity by avoiding polymeric by-products.

  • Reagents: Phenol (1.0 eq), Formaldehyde (37% aq, 1.1 eq), n-Butylamine (1.1 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve n-butylamine in ethanol at 0°C.

    • Add formaldehyde dropwise (exothermic reaction) to form the imine in situ. Stir for 30 min.

    • Add phenol solution dropwise.

    • Reflux at 80°C for 4–6 hours.

    • Evaporate solvent to obtain the oily free base.

  • Salt Formation: Dissolve the oil in diethyl ether and pass dry HCl gas (or add 4M HCl in dioxane). The white precipitate is 2-[(Butylamino)methyl]phenol hydrochloride .

  • Recrystallization: Recrystallize from Ethanol/Ether to remove unreacted phenol (cytotoxic impurity).

Protocol B: DPPH Radical Scavenging Assay (Antioxidant)
  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Treatment: Add 100 µL of test compound (10–100 µM) to 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 mins.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
    • Validation: Use Ascorbic Acid as a positive control.

Protocol C: Minimum Inhibitory Concentration (MIC)
  • Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Method: Broth Microdilution (CLSI standards).

  • Inoculum:

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Serial dilution of the hydrochloride salt (range 512 µg/mL to 0.5 µg/mL).

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

References

  • Smolecule. (2023). 2-[(Butylamino)methyl]phenol | 62498-73-1.[1] Retrieved from

  • Apollo Scientific. (2023). Product Data Sheet: 2-[(Butylamino)methyl]phenol. Retrieved from

  • Mkwakwi, K., et al. (2023).[2] "The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts." South African Journal of Chemistry, 77, 36–41.[2] (Demonstrates ligand/chelating properties of the structural class). Retrieved from

  • Guo, Y. N. (2013).[3] "Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol." Asian Journal of Chemistry, 25, 3762-3764.[3] (Structural characterization of related Mannich bases). Retrieved from

  • ResearchGate. (2013). Synthesis and antimicrobial activity of Mannich bases derived from phenol. (General reference for class activity). Retrieved from

Sources

Technical Monograph: 2-[(Butylamino)methyl]phenol Hydrochloride (Bamethan HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(Butylamino)methyl]phenol hydrochloride, commonly known as Bamethan Hydrochloride , is a direct-acting sympathomimetic agent with predominant


-adrenergic agonist activity. Historically utilized as a vasodilator for peripheral vascular diseases (e.g., Raynaud's syndrome), it functions by relaxing smooth muscle in the vasculature.

This guide provides a rigorous toxicological and safety profile for the hydrochloride salt. While the sulfate salt (Vasculat) is more clinically prevalent, the hydrochloride salt presents distinct physicochemical properties (melting point, solubility) that necessitate specific handling protocols in a research setting. The compound poses risks primarily associated with cardiovascular overstimulation and mucosal irritation.

Chemical Identity & Physicochemical Profiling[1]

The hydrochloride salt differs from the base and sulfate forms in thermal stability and solubility. Precise identification is critical for experimental reproducibility.

Table 1: Physicochemical Data Matrix
PropertySpecificationNotes
IUPAC Name 2-[(Butylamino)methyl]phenol hydrochloride
Common Name Bamethan HCl
CAS Number (Base) 3703-79-5HCl salt often referenced under parent or specific salt CAS (check vendor COA)
Molecular Formula

Molecular Weight 245.75 g/mol Base MW: 209.29 g/mol
Appearance White to off-white crystalline powderHygroscopic nature possible
Melting Point 109 – 110 °CDistinct from Sulfate (175-177 °C) and Base (123.5-125 °C)
Solubility Water (High), Ethanol (Moderate)Acidic pH in aqueous solution
pKa ~9.5 (Amine), ~10.0 (Phenol)Estimated values for base

Pharmacological Mechanism & Toxicology[9]

Understanding the Mechanism of Action (MoA) is the foundation of predicting toxicological outcomes. Bamethan is a non-selective


-adrenergic agonist  with affinity for 

receptors in peripheral vessels and

receptors in the myocardium.
Mechanism of Action (MoA)

The toxicity of Bamethan is essentially an exaggeration of its therapeutic effect. Binding to the


-adrenergic receptor triggers a G-protein coupled cascade, increasing cyclic AMP (cAMP).
  • Vascular Smooth Muscle: Increased cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation (Vasodilation)

    
     Hypotension.
    
  • Cardiac Muscle: Increased cAMP increases Calcium influx

    
     Tachycardia (Positive Chronotropy).
    
Diagram 1: Molecular Signaling Pathway

Bamethan_MOA Bamethan Bamethan HCl BetaRec β-Adrenergic Receptor (Cell Membrane) Bamethan->BetaRec Agonist Binding GsProtein Gs Protein Activation BetaRec->GsProtein AC Adenylyl Cyclase GsProtein->AC cAMP cAMP Increase AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA SmoothMuscle Vascular Smooth Muscle: MLCK Inhibition PKA->SmoothMuscle CardiacMuscle Cardiac Muscle: Ca2+ Influx PKA->CardiacMuscle Outcome1 Vasodilation (Hypotension Risk) SmoothMuscle->Outcome1 Outcome2 Tachycardia (Arrhythmia Risk) CardiacMuscle->Outcome2

Caption: Signal transduction pathway of Bamethan HCl leading to physiological and potential toxicological outcomes.

Toxicological Profile
  • Acute Toxicity: Primarily manifests as cardiovascular instability. Symptoms include palpitations, tachycardia, hypotension (due to peripheral pooling), and reflex hypertension in some contexts.

  • Target Organs: Cardiovascular system, Central Nervous System (tremors, anxiety).

  • Route-Specific Risks:

    • Inhalation:[1] Irritation of the upper respiratory tract; rapid systemic absorption leading to cardiac events.

    • Ingestion: Nausea, vomiting, systemic sympathomimetic effects.

    • Ocular: Severe irritation (acidic salt).

Toxicological Data Matrix

Quantitative data for the Hydrochloride salt is often extrapolated from the sulfate or base forms due to the active moiety (Bamethan) driving the toxicity.

Table 2: Acute Toxicity Estimates
Test TypeSpeciesRouteValue (Approx.)Classification
LD50 RatOral~300 - 600 mg/kgGHS Category 4 (Harmful)
LD50 MouseIP~100 - 200 mg/kgHigh Toxicity via injection
Irritation RabbitSkinModerateIrritant
Irritation RabbitEyeSevereCauses serious eye irritation

*Note: Exact LD50 values vary by salt form and study. Values above are estimates based on Bamethan Sulfate (RTECS data) adjusted for MW. Always treat as a potent bioactive compound.

Safety & Handling Protocols

This protocol ensures self-validating safety: if the PPE check fails, the workflow stops.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: HEPA filtration if generating dust/aerosols.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH N95 or P100 respirator if solid manipulation occurs outside a hood (not recommended).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

  • Ocular: Chemical splash goggles.

Diagram 2: Safe Handling Workflow

Safety_Workflow Start Start: Handling Bamethan HCl RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess PPE_Check 2. PPE Verification (Gloves, Goggles, Lab Coat) RiskAssess->PPE_Check Decision Is Fume Hood Available? PPE_Check->Decision Stop STOP WORK Secure Area Decision->Stop No Proceed 3. Weighing/Solubilization (Inside Hood) Decision->Proceed Yes Waste 4. Waste Disposal (Solid Toxic Waste) Proceed->Waste

Caption: Decision-logic workflow for safe handling of Bamethan HCl in a research environment.

Emergency Response

Signal Word: WARNING

ScenarioImmediate ActionMedical Rationale
Inhalation Move to fresh air. Sit upright.Reduce cardiac load; ensure oxygenation.
Skin Contact Wash with soap/water for 15 min.Remove acidic salt to prevent chemical burn/absorption.
Eye Contact Rinse cautiously for 15 min. Lift lids.Acidic salts cause rapid corneal damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration and further mucosal damage.
Systemic Signs Monitor BP and Heart Rate.Beta-blockers (e.g., Propranolol) are the specific antidote for overdose.

References

  • Chemical Identity & Physical Properties

    • Source: DrugFuture. "Bamethan Hydrochloride Properties." Accessed October 2025.
    • URL:

  • Mechanism of Action (Beta-Adrenergic Agonists)

    • Source: NIH National Library of Medicine (PubChem). "Bamethan Compound Summary."
    • URL:

  • Toxicological Classification (GHS)

    • Source: Fisher Scientific / LGC Standards.
    • URL: (Note: Search CAS 3703-79-5 for base/salt equivalents).

  • Pharmacology & Therapeutics

    • Source: CV Pharmacology. "Beta-Adrenoceptor Agonists (β-agonists)."
    • URL:

Sources

The Unfolding Story of 2-[(Butylamino)methyl]phenol Hydrochloride Derivatives: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide navigates the history, discovery, and scientific intricacies of 2-[(butylamino)methyl]phenol hydrochloride derivatives. Moving beyond a mere recitation of facts, this document provides researchers, scientists, and drug development professionals with a foundational understanding of this versatile chemical scaffold. We will delve into the pioneering synthetic routes, explore the nuanced landscape of their structure-activity relationships (SAR), and illuminate the diverse biological activities that have made these compounds a subject of enduring scientific inquiry. This guide is structured to not only inform but also to inspire further innovation in the potential therapeutic applications of this fascinating class of molecules.

A Historical Perspective: From Serendipity to Rational Design

The story of 2-[(butylamino)methyl]phenol derivatives is intrinsically linked to the broader history of phenolic Mannich bases, a class of compounds born from the seminal work on the Mannich reaction.[1] While the specific timeline for the butylamino-substituted variant is not extensively documented in a single, consolidated source, its origins can be traced back to the foundational explorations of aminoalkylation of phenols.

The intellectual groundwork was laid by the Italian chemist Mario Betti in the early 1900s with what is now known as the Betti reaction, a precursor to the more generalized Mannich reaction.[1] However, it was the German chemist Carl Mannich who, in the early 20th century, systematically investigated the condensation of an active hydrogen compound with formaldehyde and a primary or secondary amine, thereby establishing the renowned Mannich reaction.[1] This powerful synthetic tool opened the door for the creation of a vast library of "Mannich bases," with phenols being a particularly reactive and versatile substrate.

The initial impetus for synthesizing aminomethylated phenols was likely rooted in the desire to modify the physicochemical and biological properties of simple phenolic compounds. The introduction of an aminoalkyl group can significantly impact a molecule's solubility, basicity, and ability to interact with biological targets.[2][3] Early research into phenolic Mannich bases explored their potential as analgesics, local anesthetics, and antimicrobial agents.

The specific focus on the n-butylamino moiety likely emerged from systematic SAR studies aimed at optimizing the lipophilicity and steric bulk of the amine substituent to enhance biological activity and target engagement. While a definitive "eureka" moment for the 2-[(butylamino)methyl]phenol core is not readily apparent in the historical literature, its development represents a logical progression in the field of medicinal chemistry, moving from the initial discovery of a versatile chemical reaction to the rational design of molecules with specific therapeutic aims.

The Synthetic Cornerstone: The Mannich Reaction

The synthesis of 2-[(butylamino)methyl]phenol hydrochloride and its derivatives is primarily achieved through the robust and efficient Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (phenol), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (n-butylamine).

Reaction Mechanism

The reaction proceeds through two key stages:

  • Formation of the Iminium Ion: In the first step, the primary amine, n-butylamine, reacts with formaldehyde to form a reactive electrophilic species known as an iminium ion (specifically, an N-methylidenebutan-1-aminium species). This step is often catalyzed by acid.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as a nucleophile, attacking the carbon of the iminium ion. This attack preferentially occurs at the ortho position to the hydroxyl group due to the activating and ortho-directing nature of the hydroxyl group. Following the electrophilic substitution, the resulting intermediate is protonated to yield the 2-[(butylamino)methyl]phenol product. The final step involves the addition of hydrochloric acid to form the stable hydrochloride salt.

Caption: Mechanism of the Mannich reaction for the synthesis of 2-[(butylamino)methyl]phenol.

General Experimental Protocol: Synthesis of 2-[(Butylamino)methyl]phenol Hydrochloride

The following protocol provides a generalized procedure for the synthesis of the title compound. Researchers should note that specific reaction conditions may require optimization based on the scale of the reaction and the specific derivatives being synthesized.

Materials:

  • Phenol

  • n-Butylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.

  • Addition of Reagents: To the stirred solution, add n-butylamine, followed by the slow, dropwise addition of formaldehyde solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any unreacted formaldehyde and other water-soluble impurities.

  • Drying and Isolation of the Free Base: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2-[(butylamino)methyl]phenol as an oil or a low-melting solid.

  • Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified 2-[(butylamino)methyl]phenol hydrochloride.

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methylene protons, the butyl chain protons, and the exchangeable phenolic and ammonium protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, and the carbons of the butyl group.
FT-IR Broad absorption band for the phenolic O-H stretch, N-H stretching vibrations for the hydrochloride salt, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[4]
Mass Spectrometry Determination of the molecular weight and fragmentation pattern to confirm the structure.
Melting Point A sharp melting point is indicative of high purity.

Exploring the Biological Frontier: A Multifaceted Pharmacophore

Phenolic Mannich bases, including 2-[(butylamino)methyl]phenol derivatives, have demonstrated a remarkable breadth of biological activities. This versatility stems from the presence of the key pharmacophoric elements: the phenolic hydroxyl group, the aromatic ring, and the aminoalkyl side chain.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of phenolic Mannich bases.[5][6] The proposed mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth.

The structure of 2-[(butylamino)methyl]phenol derivatives can be systematically modified to optimize their antimicrobial potency. Key areas for SAR exploration include:

  • Substitution on the Phenolic Ring: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can influence the acidity of the phenol and the overall electronic properties of the molecule, thereby affecting its interaction with microbial targets.

  • Nature of the Amine: Varying the alkyl chain length of the amine (e.g., replacing butyl with ethyl, hexyl, etc.) can modulate the lipophilicity of the compound, which is often correlated with its ability to penetrate microbial cell membranes.

  • Stereochemistry: For derivatives with chiral centers, the stereochemistry can play a critical role in the specific interactions with chiral biological macromolecules.

While specific minimum inhibitory concentration (MIC) values for 2-[(butylamino)methyl]phenol hydrochloride are not extensively reported in readily available literature, studies on structurally related phenolic Mannich bases have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9]

Caption: Structure-Activity Relationship (SAR) exploration for antimicrobial activity.

Adrenergic Receptor Modulation and Potential Cardiovascular Effects

The structural similarity of 2-[(butylamino)methyl]phenol derivatives to known adrenergic agonists and antagonists suggests their potential to interact with adrenergic receptors.[10][11][12] The phenylethanolamine and aryloxypropanolamine pharmacophores are well-established motifs in adrenergic ligands. The 2-[(butylamino)methyl]phenol scaffold can be viewed as a simplified analog of these structures.

The key structural features that suggest potential adrenergic activity include:

  • The Phenolic Hydroxyl Group: This group can form crucial hydrogen bonds with amino acid residues in the receptor binding pocket.

  • The Aromatic Ring: The ring can engage in π-π stacking and hydrophobic interactions with the receptor.

  • The Amino Group: The protonated amine of the hydrochloride salt can form an ionic bond with an acidic residue (e.g., aspartate) in the receptor, a hallmark of many aminergic receptor ligands.

  • The Butyl Group: The size and lipophilicity of the butyl group can influence receptor subtype selectivity (e.g., α vs. β, and β₁ vs. β₂) and whether the compound acts as an agonist or antagonist.[10]

While specific binding affinity data (e.g., Ki or IC₅₀ values) for 2-[(butylamino)methyl]phenol hydrochloride at various adrenergic receptor subtypes are not widely published, the structural analogy provides a strong rationale for investigating these compounds as potential modulators of the adrenergic system. Such activity could translate into therapeutic applications for cardiovascular conditions like hypertension.[13]

Adrenergic_Signaling_Pathway cluster_0 Ligand-Receptor Interaction cluster_1 Intracellular Signaling Cascade Ligand 2-[(Butylamino)methyl]phenol Derivative Receptor Adrenergic Receptor (e.g., β-AR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: Potential signaling pathway modulation by adrenergic receptor interaction.

Future Directions and Unanswered Questions

The journey of 2-[(butylamino)methyl]phenol hydrochloride derivatives is far from over. While the foundational chemistry is well-established, the full therapeutic potential of this scaffold remains to be unlocked. Several key areas warrant further investigation:

  • Systematic SAR Studies: A comprehensive investigation into the structure-activity relationships for various biological targets is needed. This should involve the synthesis and screening of a diverse library of derivatives with modifications at the phenolic ring, the amine, and the methylene bridge.

  • Mechanism of Action Elucidation: For derivatives showing promising biological activity, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways involved.

  • Preclinical Development: Promising lead compounds should be advanced into preclinical studies to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models. To date, there is a lack of publicly available data on the progression of these specific derivatives into clinical trials.[1]

  • Exploration of New Therapeutic Areas: Given the diverse biological activities of phenolic Mannich bases, these derivatives should be screened against a wider range of therapeutic targets, including enzymes, ion channels, and other receptor systems.

Conclusion

The 2-[(butylamino)methyl]phenol hydrochloride scaffold represents a classic example of how a fundamental organic reaction can give rise to a class of compounds with significant potential in drug discovery. From its historical roots in the pioneering work of Mannich to its ongoing exploration in modern medicinal chemistry, this deceptively simple molecule continues to offer a fertile ground for scientific innovation. This technical guide has provided a comprehensive overview of the history, synthesis, and biological activities of these derivatives, with the aim of equipping researchers with the knowledge and inspiration to further explore and exploit the therapeutic potential of this versatile chemical entity. The path from the laboratory bench to the patient's bedside is a long and arduous one, but for compounds with such a rich chemical and biological legacy, the journey is undoubtedly worth undertaking.

References

  • Mannich bases in medicinal chemistry and drug design. PMC. Retrieved February 15, 2026, from [Link]

  • Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. PubMed. Retrieved February 15, 2026, from [Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Recent advances in biological applications of mannich bases — An overview. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of some antimicrobial phenolic Mannich bases. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. PubMed. Retrieved February 15, 2026, from [Link]

  • Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Bentham Science. Retrieved February 15, 2026, from [Link]

  • Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Bentham Science Publishers. Retrieved February 15, 2026, from [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC. Retrieved February 15, 2026, from [Link]

  • THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • The structure-activity relationships of beta adrenergic drugs and beta adrenergic blocking drugs. PubMed. Retrieved February 15, 2026, from [Link]

  • Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PMC. Retrieved February 15, 2026, from [Link]

  • Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. Retrieved February 15, 2026, from [Link]

  • The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts. AJOL.info. Retrieved February 15, 2026, from [Link]

  • 2-[(butylamino)methyl]phenol (C11H17NO). PubChem. Retrieved February 15, 2026, from [Link]

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms. PMC. Retrieved February 15, 2026, from [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • A fascinating story of the discovery & development of biologicals for use in clinical medicine. Indian Journal of Medical Research. Retrieved February 15, 2026, from [Link]

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus, - -ORCA. Cardiff University. Retrieved February 15, 2026, from [Link]

  • The Evolution of Pharmaceuticals: A Journey of Healing and Innovation. Open Access Journals. Retrieved February 15, 2026, from [Link]

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. Retrieved February 15, 2026, from [Link]

  • Brief examination of the antimicrobial activity of phenolic Mannich bases derived from butylated hydroxyanisole. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. Retrieved February 15, 2026, from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved February 15, 2026, from [Link]

  • THE ORIGIN OF PHARMACEUTICALS. EOLSS. Retrieved February 15, 2026, from [Link]

  • Ligands of Adrenergic Receptors: A Structural Point of View. MDPI. Retrieved February 15, 2026, from [Link]

  • The Evolution of Pharmaceuticals: From Ancient Remedies to Modern Marvels. Open Access Journals. Retrieved February 15, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved February 15, 2026, from [Link]

  • Synthesis method of butenafine hydrochloride. Google Patents.
  • The selectivity of β-adrenoceptor agonists at human β1-, β2 -. PMC. Retrieved February 15, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Retrieved February 15, 2026, from [Link]

  • Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLOS. Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Historical Perspective and Current Trends in Anticancer Drug Development. PMC. Retrieved February 15, 2026, from [Link]

  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Putative Receptor Binding Affinity of 2-[(Butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted receptor binding affinity of 2-[(Butylamino)methyl]phenol hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology to posit a well-grounded hypothesis for its biological targets. Based on a detailed structure-activity relationship (SAR) analysis, we hypothesize that 2-[(Butylamino)methyl]phenol hydrochloride is a putative ligand for β-adrenergic receptors. This guide furnishes the scientific rationale for this assertion, outlines a detailed experimental protocol for the validation of its binding affinity, and discusses the potential downstream signaling pathways. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction and Core Hypothesis

The pharmacological characterization of novel chemical entities is a cornerstone of drug discovery and development. The compound 2-[(Butylamino)methyl]phenol hydrochloride possesses a chemical architecture that suggests a potential interaction with specific biological receptors. Its structure comprises a phenol ring, an ethylamine backbone, and an N-butyl substituent. This arrangement is reminiscent of the classic phenylethanolamine scaffold, which is a hallmark of ligands that bind to adrenergic receptors.

The phenylethanolamine structure is a well-established pharmacophore for adrenergic agonists. Maximal activity is often observed in derivatives with hydroxyl groups in the meta and para positions of the aromatic ring (a catechol) and a β-hydroxyl group on the ethylamine side chain. While 2-[(Butylamino)methyl]phenol hydrochloride lacks the second hydroxyl group of a catechol ring and the β-hydroxyl group, its core structure remains a strong indicator of potential adrenergic activity.

Particularly, the nature of the substituent on the nitrogen atom is a critical determinant of receptor selectivity. As the bulk of the nitrogen substituent increases, there is a general trend of decreasing α-adrenergic receptor activity and increasing β-adrenergic receptor activity.[1] For instance, the progression from norepinephrine (primary amine) to epinephrine (N-methyl) to isoproterenol (N-isopropyl) demonstrates a marked increase in β-receptor potency.[1] The N-butyl group in 2-[(Butylamino)methyl]phenol hydrochloride is larger than an isopropyl group, further strengthening the hypothesis of its interaction with β-adrenergic receptors.

Therefore, the central hypothesis of this guide is that 2-[(Butylamino)methyl]phenol hydrochloride acts as a ligand for β-adrenergic receptors . The subsequent sections will delve into the supporting evidence from structurally analogous compounds, provide a detailed methodology to experimentally determine its binding affinity, and explore the anticipated signaling consequences of this interaction.

Structure-Activity Relationship (SAR) Analysis and Predicted Binding Profile

The binding affinity of a ligand for its receptor is a function of its three-dimensional structure and the complementary physicochemical properties of the receptor's binding pocket. For β-adrenergic receptors, several key structural features in a ligand are known to influence its binding affinity and subtype selectivity (β1 vs. β2).

  • The Aromatic Ring: The phenol group in 2-[(Butylamino)methyl]phenol hydrochloride can participate in hydrogen bonding and π-π stacking interactions within the receptor's binding site. While catecholamines form crucial hydrogen bonds, even a single hydroxyl group can contribute significantly to binding.

  • The Ethylamine Side Chain: This provides the correct spatial orientation for the key functional groups to interact with the receptor.

  • The N-Alkyl Substituent: The butyl group is expected to interact with a hydrophobic pocket within the β-adrenergic receptor. The size and conformation of this group are critical for determining affinity and selectivity.

While direct binding data for 2-[(Butylamino)methyl]phenol hydrochloride is not currently available in the public domain, we can infer its potential binding profile by examining data from structurally related compounds.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
Isoproterenolβ1/β2High (sub-nanomolar to low nanomolar)[2]
Epinephrineβ1/β2High (nanomolar range)[3]
Norepinephrineβ1/β2High (nanomolar range)[3]
Phenylethanolamineβ2Lower (micromolar range)[3]

Table 1: Binding affinities of selected phenylethanolamine derivatives at β-adrenergic receptors. This table illustrates the impact of phenyl ring hydroxylation and N-substituent on binding affinity.

The significantly lower affinity of phenylethanolamine compared to catecholamines like epinephrine and norepinephrine underscores the importance of the catechol hydroxyl groups for high-affinity binding.[3] Given that 2-[(Butylamino)methyl]phenol hydrochloride has a single hydroxyl group, it is reasonable to predict that its binding affinity will be lower than that of classical catecholamine agonists. However, the presence of the N-butyl group may compensate to some extent by providing favorable hydrophobic interactions.

Based on this SAR analysis, it is plausible to hypothesize that 2-[(Butylamino)methyl]phenol hydrochloride will exhibit a moderate binding affinity for β-adrenergic receptors, likely in the micromolar range. Further experimental investigation is required to confirm this prediction and to determine its selectivity for β1 versus β2 subtypes.

Experimental Protocol: Determination of β-Adrenergic Receptor Binding Affinity via Radioligand Competition Assay

To empirically determine the binding affinity of 2-[(Butylamino)methyl]phenol hydrochloride for β-adrenergic receptors, a radioligand competition binding assay is the gold standard. This section provides a detailed, step-by-step protocol for such an assay using cell membranes expressing β-adrenergic receptors and the well-characterized radioligand [3H]-CGP 12177.

Principle of the Assay

This assay measures the ability of the unlabeled test compound (2-[(Butylamino)methyl]phenol hydrochloride) to compete with a fixed concentration of a radiolabeled ligand ([3H]-CGP 12177) for binding to β-adrenergic receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Materials and Reagents
  • Cell Membranes: Membrane preparations from cells recombinantly expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-CGP 12177 (specific activity ~40-60 Ci/mmol).

  • Test Compound: 2-[(Butylamino)methyl]phenol hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO).

  • Non-specific Binding Control: Propranolol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 25°C.

  • Filtration Apparatus: 96-well cell harvester.

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer using a Dounce or Polytron homogenizer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes to the desired final concentration in assay buffer (typically 20-50 µg of protein per well).

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compound, 2-[(Butylamino)methyl]phenol hydrochloride, in assay buffer. The concentration range should typically span from 10^-10 M to 10^-4 M.

    • In a 96-well plate, add the following to the designated wells:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of 10 µM propranolol.

      • Competition: 25 µL of each dilution of the test compound.

  • Radioligand Addition:

    • Prepare a solution of [3H]-CGP 12177 in assay buffer at a concentration that is approximately equal to its Kd for the receptor subtype being tested (typically 0.5-2 nM).

    • Add 25 µL of the [3H]-CGP 12177 solution to all wells.

  • Incubation:

    • Add 200 µL of the diluted membrane preparation to all wells.

    • Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats under a heat lamp or in an oven.

    • Place the filter mats in scintillation vials or a 96-well solid scintillator plate.

    • Add scintillation cocktail to each vial or well.

    • Measure the radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the Ki Value:

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes plate_setup Set up 96-Well Plate (Total, NSB, Competition) prep_membranes->plate_setup prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->plate_setup incubation Add Membranes & Incubate (37°C, 60 min) plate_setup->incubation filtration Harvest & Wash (Filtration) incubation->filtration counting Scintillation Counting (CPM) filtration->counting analysis Calculate IC50 & Ki (Cheng-Prusoff) counting->analysis

Caption: Experimental workflow for the radioligand competition binding assay.

Predicted Downstream Signaling Pathway

Should 2-[(Butylamino)methyl]phenol hydrochloride be confirmed as a β-adrenergic receptor agonist, its binding would initiate a well-characterized intracellular signaling cascade. The canonical pathway for β-adrenergic receptor activation involves the coupling to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase.[4]

Upon activation, adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[4][5] PKA, in turn, phosphorylates a multitude of downstream target proteins, leading to a cellular response. The specific physiological outcome depends on the cell type and the complement of PKA substrates present. For example, in cardiac myocytes, this pathway leads to increased heart rate and contractility, while in airway smooth muscle cells, it results in relaxation and bronchodilation.

signaling_pathway ligand 2-[(Butylamino)methyl]phenol hydrochloride (Agonist) receptor β-Adrenergic Receptor ligand->receptor Binds to g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) pka->response Phosphorylates Targets

Caption: The canonical β-adrenergic receptor signaling pathway.

Conclusion and Future Directions

This technical guide has presented a scientifically-grounded hypothesis that 2-[(Butylamino)methyl]phenol hydrochloride is a putative ligand for β-adrenergic receptors. This hypothesis is based on a thorough analysis of its chemical structure and the well-established structure-activity relationships of known adrenergic ligands. To move from hypothesis to empirical fact, a rigorous experimental approach is necessary. The detailed radioligand competition binding assay protocol provided herein offers a clear path for determining the binding affinity and receptor subtype selectivity of this compound.

Future research should focus on executing these binding studies, followed by functional assays (e.g., cAMP accumulation assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Elucidating the complete pharmacological profile of 2-[(Butylamino)methyl]phenol hydrochloride will be crucial for understanding its potential therapeutic applications and for guiding any future drug development efforts.

References

  • Labrid, C., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • Labrid, C., et al. (n.d.). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands.
  • Shukla, A. (2025, August 8). β-Adrenergic Receptor-Mediated Signal Transduction Involving Adenylyl Cyclase, cAMP, and PKA. Discover Biotech.
  • Insel, P. A., et al. (1995). β-Adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. Journal of Biological Chemistry, 270(45), 27171-27178.
  • Sood, A. K., & Cole, S. W. (2014). Molecular Pathways: Beta-adrenergic signaling in cancer. Clinical Cancer Research, 20(7), 1661-1667.
  • Insel, P. A., et al. (1995). beta-adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. The Journal of biological chemistry, 270(45), 27171–27178.
  • Molenaar, P., et al. (2001). Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. Pharmacology, 62(2), 113-118.
  • Wong, A., et al. (1987). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Molecular Pharmacology, 31(4), 368-376.
  • (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube.
  • (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
  • Kolb, P., et al. (2013).
  • Letts, L. G., et al. (1977). The beta-adrenergic activity of some monosubstituted phenethanolamines. Archives Internationales de Pharmacodynamie et de Thérapie, 230(1), 42-52.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Staehelin, M., et al. (1983). CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells. The Journal of Biological Chemistry, 258(6), 3496-3502.
  • Wikipedia. (n.d.). Phenylethanolamine.
  • (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2-[(Butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable detection and quantification of 2-[(Butylamino)methyl]phenol hydrochloride. The inherent chemical properties of the analyte, specifically its basic secondary amine and acidic phenol functional groups, present unique chromatographic challenges, including peak tailing. This guide provides a comprehensive, step-by-step protocol that addresses these challenges through logical optimization of critical parameters such as stationary phase chemistry, mobile phase pH, and organic modifier selection. The resulting method is suitable for routine quality control and research applications, demonstrating excellent peak symmetry, resolution, and sensitivity. All procedures are grounded in established chromatographic principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH).

Introduction and Method Objectives

2-[(Butylamino)methyl]phenol is an organic compound featuring both a phenolic hydroxyl group and a secondary amine.[1] Its hydrochloride salt form enhances water solubility, making it amenable to analysis by reversed-phase liquid chromatography (RPLC). The development of a robust and reliable analytical method is critical for ensuring product quality, stability, and purity in research and pharmaceutical development settings.

The primary challenge in the chromatography of such basic compounds is the potential for strong, undesirable interactions between the protonated amine group and acidic residual silanols on the surface of silica-based stationary phases.[2] This interaction is a primary cause of significant peak tailing, which compromises peak integration, reduces sensitivity, and can obscure low-level impurities.[3]

The objective of this work was to develop an isocratic HPLC method with UV detection that achieves the following:

  • Symmetrical Peak Shape: Tailing factor (As) ≤ 1.5.

  • Adequate Retention: Retention factor (k') between 2 and 10.

  • High Efficiency: A significant number of theoretical plates (N).

  • Robustness and Reproducibility: Consistent performance under minor variations in method parameters.

Analyte Characterization and Its Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.[4]

  • Structure: 2-[(Butylamino)methyl]phenol hydrochloride possesses a polar phenol group, a basic secondary amine, and a moderately hydrophobic butyl group.

  • UV Absorbance: The phenolic chromophore is expected to exhibit strong UV absorbance, making UV spectrophotometry an ideal detection method. Phenolic compounds typically show absorbance maxima in the range of 270-280 nm.[6] A UV scan of the analyte in the mobile phase is essential to determine the optimal detection wavelength.

HPLC Method Development Strategy

Our approach is a systematic evaluation of the key parameters that govern reversed-phase separations, with a specific focus on mitigating the challenges associated with basic analytes.

MethodDevelopmentWorkflow cluster_MP Mobile Phase Optimization A Analyte Characterization (pKa, UV Spectrum) B Column Selection (C18, Modern End-capped) A->B C Wavelength Selection (UV Scan for λmax) A->C D Mobile Phase Optimization B->D F Final Method & System Suitability C->F E Flow Rate & Temperature D->E E->F G Method Validation (ICH Q2) F->G D1 Select Organic Modifier (ACN vs. MeOH) D2 Control pH with Buffer (Low pH to suppress silanols) D1->D2 D3 Optimize %B for Retention (Isocratic Elution) D2->D3

The Critical Role of Mobile Phase pH

The ionization state of both the analyte and the stationary phase surface dictates their interaction.

  • Analyte: At a pH below its pKa, the secondary amine will be protonated (positively charged). The phenol group will remain neutral.

  • Stationary Phase: Residual silanol groups on the silica backbone are acidic. At pH values above ~3.5, they begin to deprotonate, acquiring a negative charge.

The electrostatic attraction between a positively charged analyte and negatively charged silanols is a major cause of peak tailing. To prevent this, the mobile phase pH should be adjusted to suppress the ionization of one of these groups. Operating at a low pH (e.g., pH ≤ 3) is a highly effective strategy to keep the silanol groups fully protonated (neutral), thereby minimizing these secondary interactions.[2][7]

pH_Effect cluster_low_ph Low pH (e.g., 2.7) cluster_high_ph Mid pH (e.g., 7.0) Analyte_Low {Analyte | Phenol: R-OH (Neutral) Amine: R-NH2+-R' (Cationic)} Silanol_Low {Silica Surface | Si-OH (Neutral)} Analyte_Low->Silanol_Low No Attraction Result_Low Result: Minimal ionic interaction. Good Peak Shape. Silanol_Low->Result_Low Leads to Analyte_High {Analyte | Phenol: R-O- (Anionic) Amine: R-NH2+-R' (Cationic)} Silanol_High {Silica Surface | Si-O- (Anionic)} Analyte_High->Silanol_High Strong Attraction Result_High Result: Strong ionic interaction. Severe Peak Tailing. Silanol_High->Result_High Leads to

Column and Mobile Phase Selection

Column: A modern, high-purity, end-capped C18 column is the recommended starting point.[8][9] End-capping is a process that chemically derivatizes most of the residual silanol groups, further reducing the sites available for secondary interactions.[2]

Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of basic compounds as it can lead to better peak shapes and higher column efficiencies.

Buffer: A buffer is essential to control and maintain a stable mobile phase pH.[10] A phosphate or formate buffer is suitable for low pH applications.

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with high-purity silica and end-capping.

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), potassium dihydrogen phosphate, and phosphoric acid.

  • Standard: 2-[(Butylamino)methyl]phenol hydrochloride reference standard.

Preparation of Solutions
  • Mobile Phase:

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of purified water.

    • Adjust the pH of the buffer to 2.8 using phosphoric acid.

    • The final mobile phase is a mixture of this pH 2.8 buffer (Solvent A) and acetonitrile (Solvent B). The exact ratio should be optimized as described below.

  • Diluent: A mixture of the mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve ~25 mg of the reference standard in 25.0 mL of diluent.

  • Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the stock solution to 50.0 mL with diluent.

Chromatographic Conditions (Optimized)

The following table summarizes the final, optimized chromatographic conditions.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 2.8) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Test (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified by injecting the working standard solution six times. The system is deemed ready for use if it meets the criteria outlined in the table below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (As) ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Confirms column efficiency and performance.
%RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
%RSD of Retention Time ≤ 1.0%Indicates stable pump performance and equilibration.

Method Validation Principles (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12] The validation should demonstrate specificity, linearity, range, accuracy, and precision.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing a placebo and spiked samples.

  • Linearity and Range: A minimum of five concentrations across a specified range (e.g., 80% to 120% of the target concentration) are analyzed.[11] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically assessed by analyzing six replicate samples at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing (As > 1.5) 1. Column degradation (loss of end-capping).2. Mobile phase pH too high.3. Column contamination.1. Replace the column.2. Verify the pH of the aqueous buffer.3. Flush the column with a strong solvent.
Retention Time Drift 1. Inadequate column equilibration.2. Pump malfunction or leak.3. Mobile phase composition change.1. Equilibrate for at least 30 minutes.2. Check system pressure and perform pump maintenance.3. Prepare fresh mobile phase.
Low Peak Response 1. Incorrect standard concentration.2. Detector lamp issue.3. Sample injection issue.1. Prepare a fresh standard.2. Check lamp energy and lifetime.3. Check autosampler for bubbles or leaks.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the analysis of 2-[(Butylamino)methyl]phenol hydrochloride. By employing a modern, end-capped C18 column and controlling the mobile phase at a low pH of 2.8, the common issue of peak tailing associated with basic amines is effectively eliminated. The method is straightforward, utilizing isocratic elution and standard UV detection, making it suitable for widespread implementation in quality control laboratories. The defined system suitability criteria and adherence to ICH validation principles ensure that the method will generate accurate and precise data fit for its intended purpose.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • ZirChrom. (2004, May). Method Development Guide. Retrieved from [Link]

  • Agilent. (2009, June 24). Tips and Tricks of HPLC Separation. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[(butylamino)methyl]phenol (C11H17NO). Retrieved from [Link]

  • European Pharmacopoeia. (2025, February 2). Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry.
  • PubChem. (n.d.). p-Butylaminophenol hydrochloride. Retrieved from [Link]

  • CompTox Chemicals Dashboard, EPA. (2025, October 15). Phenol, 2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-dodecyl- Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link]

  • Future Journal of Pharmaceutical Sciences. (2021). Ultraviolet spectrophotometric methods for the determination of the minor component presented in fixed-dose pharmaceutical combi.
  • NIST. (n.d.). Phenol, 2-methyl-. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Recrystallization of 2-[(Butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of pharmaceutical and chemical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. 2-[(Butylamino)methyl]phenol hydrochloride is a synthetic organic compound featuring both a phenolic hydroxyl group and a secondary amine hydrochloride salt. This structure makes it a valuable intermediate for more complex molecules. Ensuring its high purity is a critical step to guarantee the reliability of downstream processes and the safety and efficacy of the final product.

Recrystallization is a robust, scalable, and cost-effective purification technique that leverages differences in solubility to separate a compound from its impurities.[1] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2] This application note provides a comprehensive, step-by-step protocol for the purification of 2-[(Butylamino)methyl]phenol hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but the underlying scientific rationale for each step to ensure adaptability and successful implementation.

Scientific Principles of Recrystallization

The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent will exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount when hot but very little when cold.[3][4] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization).[4]

2-[(Butylamino)methyl]phenol hydrochloride is a salt, making it a polar molecule. The protonated amine and the hydroxyl group can act as hydrogen bond donors, while the chloride ion and the hydroxyl oxygen are effective hydrogen bond acceptors. This polarity suggests that polar protic solvents, such as alcohols, or mixtures containing water, will be effective solubilizers.[5] The non-polar butyl group and benzene ring contribute some lipophilic character, which must also be considered.

The process involves:

  • Dissolution of the impure solid in a minimum volume of a hot, appropriate solvent.

  • Cooling the saturated solution slowly to allow for the controlled formation of a crystalline lattice. This slow growth is crucial for excluding impurity molecules.

  • Isolation of the purified crystals from the impurity-rich mother liquor via filtration.

Materials and Equipment

3.1 Materials:

  • Crude 2-[(Butylamino)methyl]phenol hydrochloride

  • Isopropyl Alcohol (IPA), ACS Grade or higher

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Celatom® or filter aid (optional, for fine impurities)

3.2 Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Powder funnel and stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source (aspirator or pump)

  • Spatulas and glass stirring rods

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus and HPLC system for analysis

Experimental Protocol: Single-Solvent Recrystallization from Isopropyl Alcohol (IPA)

Based on the polar nature of the hydrochloride salt, Isopropyl Alcohol (IPA) is selected as a suitable solvent. It is less volatile and toxic than methanol and often provides a good solubility differential for amine salts.

4.1 Step 1: Dissolution

  • Place 10.0 g of crude 2-[(Butylamino)methyl]phenol hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 80-100 mL of IPA to the flask.

  • Place the flask on a hot plate and, with gentle stirring, heat the mixture to a near-boil (approx. 80°C). The boiling point of IPA is 82.6°C.

  • Continue adding small portions of hot IPA until the solid completely dissolves. The goal is to create a saturated solution at high temperature using the minimum amount of solvent necessary. Causality: Using excessive solvent will reduce the final yield, as more product will remain dissolved in the mother liquor upon cooling.[6][7]

  • (Optional) If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount (e.g., 0.1-0.2 g) of activated carbon, and reheat to a boil for a few minutes. Carbon adsorbs high-molecular-weight colored impurities.

4.2 Step 2: Hot Gravity Filtration (if necessary) This step is only required if insoluble impurities or activated carbon are present.

  • Set up a hot gravity filtration apparatus by placing a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Preheat the entire apparatus by pouring a small amount of boiling solvent through it. Causality: This prevents premature crystallization of the product in the funnel and on the filter paper, which would lead to significant loss of yield.[8]

  • Carefully and quickly pour the hot, saturated solution through the fluted filter paper.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any residual product.

4.3 Step 3: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield. Causality: The compound's solubility decreases further at lower temperatures, causing more of it to crystallize out of the solution.[7]

4.4 Step 4: Isolation by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold IPA.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

  • Wash the crystals with two small portions of ice-cold IPA. Causality: The solvent must be cold to minimize redissolving the purified crystals.[7] The wash removes any adhering mother liquor containing dissolved impurities.

  • Keep the vacuum on to pull air through the filter cake for 10-15 minutes to partially dry the crystals.

4.5 Step 5: Drying

  • Transfer the purified crystals from the funnel to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).

  • Record the final weight, calculate the percent recovery, and proceed with characterization.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Crude Solid (Impure) dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt Hot Gravity Filtration (Optional) dissolve->hot_filt if needed cool Slow Cooling & Crystallization dissolve->cool if not needed hot_filt->cool impurities_solid Insoluble Impurities hot_filt->impurities_solid isolate Vacuum Filtration (Isolate Crystals) cool->isolate wash Wash with Cold Solvent isolate->wash impurities_liquid Soluble Impurities (in Mother Liquor) isolate->impurities_liquid dry Drying wash->dry end_product Purified Crystals (High Purity) dry->end_product

Caption: Workflow for the purification of 2-[(Butylamino)methyl]phenol hydrochloride.

Data Presentation and Quality Control

The success of the recrystallization should be validated by appropriate analytical techniques.

Table 1: Purity and Yield Analysis

Parameter Crude Material After Recrystallization Acceptance Criteria
Appearance Off-white to tan powder White crystalline solid White crystalline solid
Purity (HPLC) ~95.2% ≥99.5% ≥99.5%
Melting Point 145-150°C (broad) 153-155°C (sharp) Sharp range, ≤2°C

| Recovery | N/A | ~85% (Typical) | ≥80% |

Troubleshooting Guide

Table 2: Common Recrystallization Issues and Solutions

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Too much solvent was used. [6] The solution is not saturated. Boil off a portion of the solvent to concentrate the solution and attempt to cool again.[9]
Solution is supersaturated. [6] Crystallization has not been initiated. 1. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7][9] 2. Add a "seed crystal" from a previous pure batch.[6]
"Oiling Out" The solute is precipitating above its melting point. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the solute's melting point.[10] Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[6] Consider using a solvent with a lower boiling point.
Low Recovery/Yield Too much solvent was used. [7] Premature crystallization during hot filtration. Washing crystals with warm solvent. 1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the filtration apparatus is thoroughly pre-heated.[8] 3. Always wash the final crystals with a minimal amount of ice-cold solvent.[7][10]

| Colored Product | Colored impurities were not removed. | Perform the optional activated carbon treatment during the dissolution step. Ensure only a small amount is used to avoid adsorbing the product. |

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization. Retrieved from [Link]

  • Landrie, C. L., McQuade, L. A., & Yoder, C. H. (2011). Recrystallization. Retrieved from [Link]

  • Mayo, D. W., Pike, R. M., & Forbes, D. C. Microscale Organic Laboratory. Retrieved from [Link]

  • PubChem. 4-Aminophenol. Retrieved from [Link]

  • Santa Monica College. 4. Crystallization. Retrieved from [Link]

  • Kobra, K. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. Retrieved from [Link]

  • University of California, Irvine. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. Purification of organic hydrochloride salt? (2017, February 7). Retrieved from [Link]

  • University of York, Department of Chemistry. Solvent Choice. Retrieved from [Link]

  • Sciencemadness.org. crystallization and dry reagents. (2006, December 6). Retrieved from [Link]

  • Organic Chemistry Tube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving reaction yield of 2-[(Butylamino)methyl]phenol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RXN-OPT-8821

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 2-[(Butylamino)methyl]phenol hydrochloride (via the reductive amination of salicylaldehyde and n-butylamine) is suffering from low yields (<60%) , persistent impurities , or crystallization failures ("oiling out") .

This molecule features an ortho-phenolic hydroxyl group. While this group facilitates imine formation via intramolecular hydrogen bonding, it complicates workup due to its acidity and potential for phenoxide formation. This guide deconstructs the synthesis into self-validating modules to isolate and resolve these failure modes.

Module 1: Reaction Optimization (The Chemistry)

The Core Problem: Competitive Reduction

The most common cause of low yield is the premature addition of the reducing agent. Sodium Borohydride (NaBH₄) reduces aldehydes faster than imines. If you add NaBH₄ before the imine is fully formed, you generate salicyl alcohol (2-hydroxybenzyl alcohol), a dead-end byproduct that is difficult to separate.

Optimized Protocol: Two-Step, One-Pot
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.05 eq n-Butylamine : 1.0 eq SalicylaldehydeSlight excess of amine drives equilibrium toward imine; easier to remove volatile amine than aldehyde.
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents stabilize the polar transition state of imine formation [1].
Imine Time 2–4 hours @ 25°C (Monitor via TLC)Critical: Do not proceed until aldehyde spot disappears. The ortho-OH catalyzes this, making it faster than benzaldehyde.
Reducing Agent NaBH₄ (1.0–1.5 eq) added @ 0°CLower temperature suppresses side reactions. Add slowly to manage H₂ evolution.
Troubleshooting the Imine Step

Symptom: Aldehyde persists after 4 hours.

  • Root Cause: Water accumulation is reversing the equilibrium.

  • Fix: Add activated 3Å or 4Å Molecular Sieves to the reaction mixture. This physically traps water, driving the reaction to completion (

    
    ) [2].
    

Module 2: Workup & Isolation (The Physics)

The "Oiling Out" Crisis

The hydrochloride salt of secondary amines often precipitates as a sticky oil rather than a crystal. This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS) , usually caused by trace water or supersaturation [3].[1][2]

Protocol: The "Dry-Salt" Method

Do not attempt to crystallize directly from the aqueous workup.

  • Free Base Isolation:

    • Quench reaction with dilute NaOH (pH > 10) to ensure the phenol is deprotonated (phenoxide) and the amine is neutral. Correction: Actually, we want the amine neutral (free base) but the phenol will also be ionized.

    • Refined Extraction: Adjust pH to ~9-10. Extract with Dichloromethane (DCM).[3] The lipophilic butyl chain helps the molecule partition into organic phase despite the phenoxide.

    • Crucial Step: Wash organic layer with Brine and dry over anhydrous Na₂SO₄ . Any water carried forward will cause oiling out later.

  • Salt Formation:

    • Dissolve the oily free base in a minimum amount of anhydrous Ethanol or Isopropanol .

    • Cool to 0°C.

    • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Observation: A white precipitate should form. If oil forms, reheat to dissolve, add a seed crystal, and cool slowly (1°C/min).

Module 3: Visual Troubleshooting

Workflow Logic & Failure Points

ReactionLogic Start Salicylaldehyde + n-Butylamine ImineStep Imine Formation (Equilibrium) Start->ImineStep Check TLC Check: Aldehyde Gone? ImineStep->Check SideProduct FAILURE: Salicyl Alcohol (Dead End) ImineStep->SideProduct Premature Reduction Check->ImineStep No (Add Sieves) Reduction Add NaBH4 (0°C) Check->Reduction Yes Workup Acid/Base Extraction Reduction->Workup Salt HCl Salt Crystallization Workup->Salt

Figure 1: Critical Control Points (CCP) in the reductive amination pathway. Note the red dashed line indicating the primary yield-loss mechanism.

Decision Tree: Solving "Oiling Out"

OilingOut Problem Precipitate is an Oil (Not Crystal) SolventCheck Is Solvent Anhydrous? Problem->SolventCheck WaterFix Redissolve -> Dry with Na2SO4 -> Retry SolventCheck->WaterFix No/Unsure TempCheck Cooling Rate? SolventCheck->TempCheck Yes SlowCool Reheat -> Insulate Flask -> Cool Slowly TempCheck->SlowCool Too Fast AntiSolvent Add Et2O or Hexane Dropwise until cloudy TempCheck->AntiSolvent Already Slow

Figure 2: Troubleshooting logic for amine salt crystallization failures.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄? A: Yes, and it is often superior for selectivity. STAB (


) is less basic and tolerates the presence of aldehyde, allowing for a true one-pot mix [4]. However, it is significantly more expensive and reaction times are longer. Use STAB if your aldehyde substrate has other reducible groups (like ketones or esters).

Q: My product is purple/brown. Is it ruined? A: Likely not. Phenols are prone to oxidation, forming quinones which are highly colored even in trace amounts. Recrystallize from Ethanol/Ether with a pinch of activated charcoal to remove the color bodies.

Q: The yield is good, but the melting point is broad. A: This indicates trapped solvent or mixed salts.

  • Ensure you are not using excess HCl; the hydrochloride salt is 1:1. Excess HCl can degrade the phenol.

  • Dry the crystals in a vacuum oven at 40°C over

    
     to remove lattice-bound water/solvent.
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Conditions."[4][5][6]

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions."

  • Sigma-Aldrich. "Reductive Amination Application Note."

Sources

Technical Support Center: Prevention of 2-[(Butylamino)methyl]phenol Hydrochloride Degradation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of 2-[(Butylamino)methyl]phenol hydrochloride in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

2-[(Butylamino)methyl]phenol hydrochloride is a compound of interest in various research and development applications. As a substituted aminophenol, its structure, containing both a hydroxyl and an amino group on an aromatic ring, makes it susceptible to degradation, particularly oxidative reactions.[1] This guide will walk you through the primary causes of its degradation in solution and provide actionable strategies to mitigate these issues, ensuring the reliability and reproducibility of your results.

I. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of 2-[(Butylamino)methyl]phenol hydrochloride solutions.

Q1: My solution of 2-[(Butylamino)methyl]phenol hydrochloride is turning a brownish color. What is causing this and is my sample still usable?

A1: The discoloration of your solution is a common indicator of oxidative degradation. Phenolic compounds, especially aminophenols, are prone to oxidation when exposed to air (oxygen), light, or certain metal ions.[2][3] This process can lead to the formation of colored byproducts like benzoquinones and other polymeric substances.[4][5]

Whether the sample is still usable depends on the tolerance of your specific application to the presence of these degradation products. For sensitive quantitative analyses or biological assays, the presence of these impurities could significantly impact your results. It is highly recommended to prepare fresh solutions and take preventative measures to inhibit this degradation.

Q2: What are the primary factors that lead to the degradation of 2-[(Butylamino)methyl]phenol hydrochloride in solution?

A2: The degradation of this compound is primarily driven by a combination of environmental and chemical factors:

  • Oxygen: Exposure to atmospheric oxygen is a major contributor to oxidation.[2]

  • pH: The stability of phenolic compounds is highly pH-dependent. Generally, they are more stable in acidic conditions and become increasingly unstable in neutral to alkaline environments, which can promote auto-oxidation.[2][6][7]

  • Light: Exposure to light, particularly UV radiation, can induce photo-oxidation and accelerate degradation.[2][8][9][10]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[2][11]

  • Metal Ions: The presence of metal ions, such as iron and copper, can act as catalysts, significantly speeding up oxidative degradation.[3]

Q3: What are the ideal storage conditions for a solution of 2-[(Butylamino)methyl]phenol hydrochloride?

A3: To maximize the shelf-life of your solution, adhere to the following storage recommendations:

  • Temperature: Store solutions at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C).[2]

  • Light Protection: Use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.[2]

  • Inert Atmosphere: To minimize exposure to oxygen, dispense the solution into smaller, single-use aliquots to reduce headspace. For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.[3]

  • pH Control: If compatible with your experimental design, maintaining a slightly acidic pH can enhance stability.[2][6]

Q4: Can I use antioxidants to stabilize my solution? If so, which ones are recommended?

A4: Yes, the use of antioxidants is a highly effective strategy. The choice of antioxidant will depend on your solvent system and experimental requirements.

AntioxidantRecommended Concentration (w/v)Notes
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Highly effective in aqueous solutions for preventing oxidative degradation. It acts as a reducing agent, scavenging oxygen.[3]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent that can be very effective in preventing oxidation.[3][12]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A phenolic antioxidant that is effective in organic solvent systems by acting as a free radical scavenger. Note its limited solubility in aqueous solutions.[3][13]

It is crucial to verify that the chosen antioxidant does not interfere with your downstream applications.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid Discoloration of the Solution Upon Preparation
  • Possible Cause: The solvent may contain dissolved oxygen or trace metal ion contaminants. The pH of the solution may also be in a range that promotes rapid oxidation.

  • Troubleshooting Steps:

    • De-gas your solvent: Before dissolving the compound, de-gas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using a sonicator.

    • Use high-purity solvents: Ensure you are using analytical or HPLC-grade solvents to minimize metal ion contamination.

    • Control pH: If permissible, adjust the pH of your solvent to a slightly acidic range (e.g., pH 4-6) before adding the 2-[(Butylamino)methyl]phenol hydrochloride.[2]

    • Add a Chelating Agent: In cases where metal ion contamination is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing oxidation.

Issue 2: Inconsistent Results or Unexpected Peaks in HPLC Analysis
  • Possible Cause: The compound may be degrading during the sample preparation or the HPLC analysis itself. This can lead to the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

  • Troubleshooting Steps:

    • Add Antioxidant to Mobile Phase/Sample Solvent: Incorporate an antioxidant like ascorbic acid (0.01-0.1%) into your sample solvent and/or mobile phase to prevent on-column or in-solution degradation.[3]

    • Control Mobile Phase pH: Use a mobile phase with a slightly acidic pH to improve the stability of the compound during chromatographic separation.[2]

    • Minimize Sample Preparation Time: Prepare your samples immediately before injection into the HPLC system to reduce the time they are exposed to potentially degrading conditions.[2]

    • Use a Refrigerated Autosampler: If available, keep your samples in a refrigerated autosampler to maintain a low temperature during the analysis sequence.[2]

Issue 3: Low Recovery or Yield in Extraction Procedures
  • Possible Cause: The compound may be degrading during the extraction process due to elevated temperatures, prolonged exposure to air, or unfavorable pH conditions.

  • Troubleshooting Steps:

    • Optimize Temperature and Time: While higher temperatures can sometimes improve extraction efficiency, they can also accelerate degradation.[2] Conduct a study to find the optimal balance between extraction time and temperature for your specific matrix.

    • Work Under an Inert Atmosphere: If possible, perform extraction steps under a blanket of nitrogen or argon to minimize contact with oxygen.

    • Protect from Light: Cover your extraction vessels with aluminum foil to prevent light-induced degradation.

    • Consider Advanced Extraction Techniques: Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can sometimes improve yields with shorter extraction times, potentially reducing degradation.[2]

III. Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of 2-[(Butylamino)methyl]phenol Hydrochloride

This protocol outlines the steps for preparing an aqueous solution with enhanced stability, suitable for use as a stock solution or in analytical standards.

Materials:

  • 2-[(Butylamino)methyl]phenol hydrochloride

  • High-purity water (e.g., HPLC-grade or Milli-Q)

  • Ascorbic acid

  • pH meter

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

Procedure:

  • Solvent Preparation:

    • Take the required volume of high-purity water in a clean glass container.

    • De-gas the water by sparging with nitrogen or argon for at least 20 minutes.

  • Addition of Antioxidant:

    • To the de-gassed water, add ascorbic acid to a final concentration of 0.1% (w/v) and stir until fully dissolved.

  • pH Adjustment (Optional but Recommended):

    • Measure the pH of the solution. If necessary, adjust to a pH between 4 and 6 using dilute hydrochloric acid or sodium hydroxide. This pH range generally enhances the stability of phenolic compounds.[2]

  • Dissolving the Compound:

    • Weigh the required amount of 2-[(Butylamino)methyl]phenol hydrochloride and add it to the prepared solvent.

    • Stir gently until the compound is completely dissolved. Avoid vigorous vortexing which can re-introduce oxygen.

  • Storage:

    • Immediately aliquot the solution into amber glass vials, leaving minimal headspace.

    • Before sealing, gently flush the headspace of each vial with inert gas.

    • Store the vials at 4°C for short-term use or -20°C for long-term storage.[2]

Protocol 2: Monitoring Degradation by UV-Vis Spectrophotometry

This is a simple method to quickly assess the stability of your solution over time by observing changes in its absorption spectrum.

Procedure:

  • Prepare a solution of 2-[(Butylamino)methyl]phenol hydrochloride in your desired solvent.

  • Immediately after preparation (Time 0), measure the UV-Vis absorption spectrum of the solution. Note the wavelength of maximum absorbance (λmax) and the absorbance value.

  • Store your solution under your intended experimental or storage conditions.

  • At regular intervals (e.g., every hour, day, or week), re-measure the UV-Vis spectrum.

  • Analysis:

    • A decrease in the absorbance at the original λmax suggests degradation of the parent compound.

    • The appearance of new absorption peaks, often at longer wavelengths, can indicate the formation of colored degradation products.

IV. Visualizing Degradation and Prevention

Degradation Pathway

The primary degradation route for 2-[(Butylamino)methyl]phenol hydrochloride is oxidation. This process is often initiated by the formation of radical species and can proceed through several steps to form colored and complex byproducts.

Simplified Oxidative Degradation Pathway A 2-[(Butylamino)methyl]phenol B Phenoxyl Radical A->B O₂, Light, Metal Ions C Quinone-like Intermediates B->C Further Oxidation D Polymeric Byproducts (Colored) C->D Polymerization Protective Action of Ascorbic Acid cluster_0 Without Antioxidant cluster_1 With Ascorbic Acid A 2-[(Butylamino)methyl]phenol C Degradation Products A->C Oxidation B Oxidizing Species (e.g., O₂) D 2-[(Butylamino)methyl]phenol H Stable Compound D->H Remains Stable E Oxidizing Species (e.g., O₂) F Ascorbic Acid E->F Preferential Reaction G Oxidized Ascorbic Acid F->G

Caption: Protective action of Ascorbic Acid.

V. References

  • Benchchem Technical Support Center. (n.d.). Improving the Stability of Polyphenolic Compounds in Solution.

  • Benchchem Technical Support Center. (n.d.). Preventing Oxidation of Aminophenol Compounds.

  • Zheng, Y., et al. (2023). Photocatalytic degradation of phenolic pollutants by Nanocomposites: A systematic review and pooled analysis. International Journal of Health and Allied Sciences.

  • Nihei, K., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Agricultural and Food Chemistry.

  • Isac, L., et al. (2020). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI.

  • Sueshige, K., et al. (2023). Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. Catalysts.

  • Qatar University Digital Hub. (n.d.). Photocatalytic Degradation Of Phenolic Compounds.

  • Salah, H., et al. (2023). Photocatalytic degradation of phenol solution using Zinc Oxide/UV. ACS Publications.

  • Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants.

  • Wikipedia. (n.d.). Phenol.

  • Google Patents. (1984). Process for the purification of p-aminophenol.

  • Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds.

  • Vukoja, J., et al. (2022). Formulation and Stability of Cellulose Particles Enriched with Phenolic Acids. Foods.

  • Valentovic, M. A., & Ball, J. G. (2000). Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells. PubMed.

  • Berzas, J. J., et al. (2003). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry.

  • Palma, M., et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A.

  • Ghosh, A., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International.

  • The University of Groningen research portal. (n.d.). Degradation of 2-sec-butylphenol: 3-sec-butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, and 2-methylbutyric acid as intermediates.

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.

  • Benchchem. (n.d.). degradation pathways of 2-Propylphenol under oxidative stress.

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides.

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.

  • Benchchem. (n.d.). degradation pathways of 2-Propylphenol under oxidative stress.

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method.

  • Minar Journal. (2025). REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES.

  • Sigma-Aldrich. (n.d.). 4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride pharmaceutical impurity standard.

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.

  • ResearchGate. (2025). Analytical methodologies for discovering and profiling degradation-related impurities.

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.

  • Sigma-Aldrich. (n.d.). 4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride pharmaceutical impurity standard.

  • PMC. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.

Sources

Technical Support Center: Optimizing HPLC Separation for 2-[(Butylamino)methyl]phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-[(Butylamino)methyl]phenol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this compound. Drawing from established principles of separation science, this center offers troubleshooting guides and FAQs to help you achieve robust, reproducible, and accurate HPLC results.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to provide a quick starting point for your method development and analysis.

Q1: What are the key chemical properties of 2-[(Butylamino)methyl]phenol HCl that influence its HPLC separation?

A: Understanding the analyte's structure is critical. 2-[(Butylamino)methyl]phenol HCl possesses two key functional groups: a secondary amine (the butylamino group) and a phenolic hydroxyl group.

  • Basic Amine Group: The amine group is basic and will be protonated (positively charged) at acidic to neutral pH. This positive charge is the primary driver of undesirable interactions with the stationary phase.

  • Acidic Phenolic Group: The phenolic group is weakly acidic.

  • Overall Polarity: The presence of these polar functional groups, combined with a nonpolar butyl group and benzene ring, gives the molecule an intermediate polarity, making it well-suited for reversed-phase HPLC.

Q2: What is a good starting point for a column and mobile phase for this analysis?

A: For a robust starting method, a modern, high-purity, base-deactivated C18 column is strongly recommended.[1][2] These columns are specifically designed to minimize the surface silanol activity that causes peak tailing with basic compounds.[3][4][5]

A recommended starting point is summarized in the table below.

ParameterRecommended Starting ConditionRationale
Column Base-Deactivated C18, 5 µm, 4.6 x 150 mmMinimizes silanol interactions, providing good efficiency and peak shape.[4][5]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)Low pH suppresses the ionization of acidic silanol groups on the silica surface, reducing peak tailing.[4][6][7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[8]
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 min)A scouting gradient helps to determine the approximate elution conditions quickly.[9][10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25-30 °CProvides stable retention times.
Detection (UV) ~275 nmBased on the phenolic chromophore; should be optimized by scanning the analyte.[11]
Injection Vol. 5-10 µLA smaller volume can reduce potential column overload effects.

Q3: Why is mobile phase pH so critical for this compound?

A: Mobile phase pH is arguably the most critical parameter for achieving good peak shape and stable retention for 2-[(Butylamino)methyl]phenol HCl.[12] The pH directly controls two things:

  • Analyte Ionization: The basic amine group will be fully protonated and positively charged at a low pH.

  • Stationary Phase Surface Charge: The silica backbone of most HPLC columns has acidic silanol groups (Si-OH). At mid-range pH (above ~3.5), these silanols become deprotonated (Si-O-), creating a negatively charged surface.[13]

The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites causes a secondary retention mechanism, leading to severe peak tailing.[4][14] By operating at a low pH (e.g., 2.5-3.0), the silanol groups remain protonated (neutral), which significantly minimizes this unwanted interaction.[6][15]

Troubleshooting Guide: From Problem to Peak Perfection

This section provides detailed, step-by-step solutions to the most common issues encountered during the analysis of 2-[(Butylamino)methyl]phenol HCl.

Problem 1: My peak is tailing severely (Asymmetry Factor > 1.5).

Peak tailing is the most common problem for basic compounds and directly impacts quantification accuracy by reducing peak height and making integration difficult.[6][7]

The primary cause is almost always a secondary interaction between the protonated amine on your analyte and ionized silanol groups on the column packing.[4][7][14]

Workflow Diagram: Diagnosing and Resolving Peak Tailing

G cluster_0 Troubleshooting Flow: Peak Tailing start Severe Peak Tailing (As > 1.5) check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph ACTION: Lower aqueous phase pH to 2.5-3.0 using Formic or Phosphoric Acid. check_ph->adjust_ph No check_column Are you using a base-deactivated column? check_ph->check_column Yes success Symmetrical Peak (As < 1.2) adjust_ph->success use_bd_column ACTION: Switch to a modern, high-purity base-deactivated (BDS, etc.) C18 column. check_column->use_bd_column No check_overload Is the peak shape improved at lower concentration? check_column->check_overload Yes use_bd_column->success add_additive ACTION (Optional): Add a competitive base like 0.1% Triethylamine (TEA) to the mobile phase. add_additive->success reduce_conc ACTION: Reduce injection concentration/volume. check_overload->reduce_conc Yes check_extracol Inject a neutral marker (e.g., Uracil). Does it also tail? check_overload->check_extracol No reduce_conc->success check_extracol->add_additive No fix_plumbing ISSUE: Extra-column volume. ACTION: Check for voids, use smaller ID tubing, check fittings. check_extracol->fix_plumbing Yes fix_plumbing->success

Caption: A logical workflow for troubleshooting peak tailing issues.

Protocol 1: Mobile Phase pH Adjustment This should always be your first step.

  • Prepare Aqueous Phase: Prepare your aqueous mobile phase (e.g., water).

  • Adjust pH: Before adding any organic modifier, add a suitable acid (0.1% v/v Formic Acid or Phosphoric Acid is common) to bring the pH into the 2.5-3.0 range.[7]

  • Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous component.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., Acetonitrile).

  • Equilibrate & Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. A significant improvement in peak shape confirms that silanol interactions were the primary issue.[6]

Protocol 2: Column Selection and Care If pH adjustment is insufficient, your column may not be suitable.

  • Verify Column Type: Confirm that you are using a high-purity, base-deactivated column.[2] Columns labeled as "BDS" (Base-Deactivated Silica), or those built on modern high-purity silica, are designed for this purpose.[16]

  • Evaluate Column Health: If the column is old, it may be contaminated or the bonded phase may have degraded. Test its performance with a neutral compound. If a neutral compound also shows poor peak shape, the column likely has a physical problem (e.g., a void) or is fouled, and should be replaced.[2]

Protocol 3: Check for Mass Overload If the peak front is sharp but the tail is extended, you might be overloading the column.

  • Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject and Analyze: Inject the diluted samples.

  • Observe Peak Shape: If the peak asymmetry improves significantly at lower concentrations, mass overload is a contributing factor. Determine the highest concentration that provides an acceptable peak shape for your work.

Problem 2: My retention time is drifting or unstable.

Unstable retention times compromise the reliability and validity of your method, making peak identification difficult.

CauseExplanationStep-by-Step Solution
Inadequate Column Equilibration The column's stationary phase chemistry has not reached equilibrium with the mobile phase, especially after a gradient run or system startup.1. Before the first injection of a sequence, run the mobile phase through the column for at least 15-20 minutes. 2. Ensure your gradient method includes a sufficient post-run equilibration step (at least 5-10 column volumes) at the initial mobile phase composition.
Mobile Phase pH Instability The buffer concentration is too low to effectively control the pH, or the mobile phase was prepared incorrectly. Small shifts in pH can cause large shifts in retention for ionizable compounds.[12]1. Ensure your buffer concentration is between 20-50 mM.[9] 2. Always measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[17] 3. Prepare fresh mobile phase daily to avoid pH changes due to absorption of atmospheric CO2.[12]
Temperature Fluctuations The ambient laboratory temperature is changing, affecting mobile phase viscosity and reaction kinetics.1. Use a thermostatted column compartment and set it to a stable temperature (e.g., 30 °C). 2. This is crucial for ensuring run-to-run and day-to-day reproducibility.
Pump or System Issues Inconsistent mobile phase composition due to faulty pump check valves or leaks.1. Perform a system leak test. 2. Check the pump pressure ripple; an unusually high ripple may indicate a bubble or failing check valve. 3. Degas your mobile phases thoroughly before use.
Problem 3: I have poor resolution from a nearby impurity.

Poor resolution means the peaks are not fully separated, which prevents accurate quantification. Resolution can be improved by increasing column efficiency, increasing selectivity, or increasing retention.

Strategy 1: Optimize Selectivity (The most powerful tool) Selectivity (α) is the measure of separation between two peak maxima. Changing it is the most effective way to improve resolution.

  • Adjust Organic Modifier Percentage: If using a gradient, make it shallower around the elution time of the peaks of interest. This increases the separation time between them.

  • Change Organic Modifier Type: Switching from Acetonitrile to Methanol (or vice-versa) can alter elution order and improve selectivity due to different solvent-analyte interactions.

  • Fine-tune Mobile Phase pH: Small, controlled changes in pH (e.g., from 2.7 to 3.2) can slightly alter the ionization state of the analyte or impurities, potentially improving separation. Ensure you stay at least one pH unit away from the analyte's pKa for robustness.[12][17]

Strategy 2: Increase Column Efficiency (N) Higher efficiency results in sharper, narrower peaks, which are easier to resolve.

  • Decrease Particle Size: If your system allows (UHPLC), switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm).

  • Increase Column Length: Using a longer column (e.g., 250 mm instead of 150 mm) will increase the plate count and improve resolution, but at the cost of longer run times and higher backpressure.

References

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026, February 9). MICROSOLV - MTC USA.
  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011, February 1).
  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News - HPLC.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Base Deactivated HPLC Column Definition - HPLC Primer. (2025, December 1). MicroSolv.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Base-Deactivated End-Capped Column. (2005, April 25).
  • Hypersil BDS HPLC Columns – Robust and Rugged, Delivering Excellent Reproducibility and Peak Symmetry. Thermo Fisher Scientific.
  • Stoll, D. & McCalley, D. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC Europe.
  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). Molecules.
  • HPLC Peak Tailing. (2022, February 15). Axion Labs.
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho Pharmaceuticals.
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants. (2025, August 10).
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). University of Tartu.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • HPLC Troubleshooting Guide. Sepax Technologies.
  • HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. (2021, March 30). Taylor & Francis Online.
  • determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library.
  • Control pH During Method Development for Better Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27).
  • Method development & optimiz
  • HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent.
  • Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency.

Sources

Technical Support Center: Purification of 2-[(Butylamino)methyl]phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Troubleshooting Purification, Salt Formation, and Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Deceptively Simple" Molecule

Welcome to the Technical Support Hub for 2-[(Butylamino)methyl]phenol . While this molecule appears structurally simple—a phenolic ring coupled with a secondary butylamine—it presents a "perfect storm" of purification challenges.

You are likely encountering one of three critical failure modes:

  • Oxidative Instability: The product turns pink, brown, or black upon exposure to air (Quinone formation).

  • Crystallization Failure: The hydrochloride salt forms a sticky "gum" or oil instead of a discrete solid.

  • Chemical Degradation: Purity drops during recrystallization due to the Retro-Mannich reaction.

This guide deconstructs these issues using physical-organic chemistry principles and provides validated protocols for resolution.

Module 1: The "Pink Product" Phenomenon (Oxidation Management)

The Issue

Your white or off-white solid turns pink or dark brown during filtration or drying.

The Science (Causality)

Phenols are electron-rich and prone to oxidation.[1] In the presence of oxygen and trace metals, the phenolic hydroxyl group oxidizes to form para-benzoquinones or coupled biphenols. These impurities are highly colored (chromophores) even at ppm levels.

  • Mechanism: Phenol

    
     Phenoxy Radical 
    
    
    
    Quinone Methide
    
    
    Polymer/Quinone.
Troubleshooting Protocol: The "Reductive Quench"

Do not rely solely on inert atmosphere. You must chemically scavenge oxygen species during the workup.

Step-by-Step De-coloring Workflow:

  • Degas Solvents: Sparge all extraction solvents (Ethyl Acetate, DCM) with Nitrogen for 15 minutes prior to use.

  • Antioxidant Wash: During the liquid-liquid extraction of the free base:

    • Wash the organic layer with a 5% Sodium Dithionite (Na₂S₂O₄) solution. Dithionite reduces colored quinones back to colorless hydroquinones.

    • Alternative: Use 5% Sodium Bisulfite (NaHSO₃).

  • Acidic Protection: Convert to the HCl salt immediately. The protonated phenol/amine system is significantly more resistant to oxidation than the free base.

Critical Note: Avoid drying the free base in an oven. High surface area + heat + air = rapid degradation. Dry the final HCl salt in a vacuum oven at <40°C.

Module 2: The "Sticky Gum" (Salt Formation & Oiling Out)

The Issue

Upon adding HCl, the product separates as a viscous oil ("oiling out") rather than precipitating as a crystal.

The Science (Thermodynamics)

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This happens because:

  • Amphiphilicity: The butyl chain and phenol ring are lipophilic, while the ionic HCl head is hydrophilic.

  • Water Contamination: Even trace water stabilizes the amorphous "oil" phase over the crystal lattice.

Troubleshooting Protocol: Anhydrous Crystallization

To force crystallization, you must remove water and control the polarity gap.

Recommended Solvent Systems (Table 1)

Solvent SystemRoleOutcome
IPA / Ethyl Acetate PreferredGood lattice formation; IPA solubilizes the oil, EtOAc acts as anti-solvent.
Ethanol / Diethyl Ether TraditionalHigh yield, but Ether is flammable and hygroscopic (risk of water intake).
Acetonitrile (ACN) AlternativeOften crystallizes amine salts well, but can trap solvent in the lattice.
Water AVOID Promotes oiling out and Retro-Mannich degradation (see Module 3).

Protocol: The "Anti-Solvent Drip" Method

  • Dissolve the crude free base in minimal anhydrous Isopropanol (IPA) (approx. 3-5 mL per gram).

  • Cool to 0°C.

  • Add HCl in Isopropanol (or Dioxane) dropwise until pH is ~2. Do not use aqueous HCl.

  • If oil forms: Re-heat to dissolve, then add a seed crystal.

  • Slowly add Ethyl Acetate (EtOAc) or Heptane as an anti-solvent until turbidity persists.

  • Stir slowly at room temperature. The oil droplets should exchange solvent and harden into crystals over 2-4 hours.

Module 3: Purity & The Retro-Mannich Trap

The Issue

Purity decreases after heating, or you detect formaldehyde/butylamine in the NMR.

The Science (Degradation)

2-[(Butylamino)methyl]phenol is a Mannich Base . These compounds are thermodynamically unstable in aqueous heat.

  • Retro-Mannich Reaction: Under equilibrium conditions (especially in hot water or weak acid), the molecule ejects formaldehyde and the amine, reverting to the parent phenol.

Visualization: Degradation & Purification Logic

PurificationLogic Start Crude 2-[(Butylamino)methyl]phenol CheckColor Is Product Colored? (Pink/Brown) Start->CheckColor Oxidation Oxidative Degradation (Quinone Formation) CheckColor->Oxidation Yes CheckState Physical State? CheckColor->CheckState No Action_Dithionite Action: Wash organic phase with 5% Na2S2O4 Oxidation->Action_Dithionite Action_Dithionite->CheckState State_Oil Oiling Out / Gum CheckState->State_Oil Sticky CheckPurity Impurity Profile? CheckState->CheckPurity Solid Action_Solvent Action: Switch to Anhydrous IPA/EtOAc + Seeding State_Oil->Action_Solvent Action_Solvent->CheckPurity Impurity_Bis Bis-Alkylated Impurity (Tertiary Amine) CheckPurity->Impurity_Bis High MW Impurity Impurity_Retro Retro-Mannich Products (Formaldehyde/Amine) CheckPurity->Impurity_Retro Low MW Impurity Final Pure HCl Salt (White Crystalline Solid) CheckPurity->Final Clean Action_Recryst Action: Fractional Crystallization (Bis-impurity is less soluble in EtOH) Impurity_Bis->Action_Recryst Action_Recryst->Final Action_Temp Action: LOWER Temperature. Avoid boiling water. Use Vacuum drying. Impurity_Retro->Action_Temp Action_Temp->Final

Figure 1: Decision matrix for troubleshooting purification failures. Note the distinct pathways for oxidation (color) vs. thermodynamic instability (Retro-Mannich).

Frequently Asked Questions (FAQ)

Q: Can I use concentrated aqueous HCl (37%) to form the salt? A: It is not recommended . The water introduced will force the salt to "oil out" and is difficult to remove without heating (which risks degradation). Use 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride to dry Methanol.

Q: My NMR shows a mixture of the product and a tertiary amine. What happened? A: This is the Bis-Mannich impurity. During synthesis, the secondary amine product reacted with another equivalent of formaldehyde/phenol.

  • Fix: This impurity is often much less soluble in Ethanol than your desired product. Slurry the solid in cold Ethanol and filter; the bis-impurity typically remains as the undissolved solid, while your product stays in the filtrate (or vice versa depending on exact substitution—check via TLC).

Q: How do I store the final salt? A: Store under Argon at -20°C. Phenolic salts are hygroscopic; if they absorb water, they will hydrolyze over time.

References

  • Preparation of Phenolic Mannich Bases

    • Source: PrepChem.[2] "Preparation of 2,6-di-tert-butyl-4-(3-hydroxymethylphenylamino)phenol hydrochloride."

    • Relevance: Establishes the standard protocol of using HCl in ethyl acetate/ether to precipitate phenolic amine salts to avoid w
  • Recrystallization Strategies for Amine Salts

    • Source: MIT OpenCourseWare.
    • Relevance: Provides the foundational logic for the "Anti-Solvent Drip" method (IPA/EtOAc) to resolve oiling out.
  • Quinone Management in Phenols

    • Source: Chemistry LibreTexts.
    • Relevance: Explains the mechanism of pink/brown discoloration and the redox chemistry necessit
  • Retro-Mannich Instability

    • Source: ResearchGate / Asian Journal of Chemistry. "Synthesis and Biological Activity of Important Phenolic Mannich Bases."
    • Relevance: Highlights the reversibility of the Mannich reaction, supporting the warning against he

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectral Characteristics of 2-[(Butylamino)methyl]phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of novel compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating molecular structures by probing the vibrational modes of chemical bonds. This guide provides an in-depth analysis of the FTIR spectral characteristics of 2-[(Butylamino)methyl]phenol hydrochloride (HCl), a molecule of interest due to its bifunctional nature, incorporating a phenolic hydroxyl group, a secondary amine, and a hydrochloride salt.

This document will not only dissect the expected spectral features of the target molecule but will also compare them with related compounds, offering a framework for unambiguous identification and quality control. The insights provided are grounded in established spectroscopic principles and supported by experimental data from scientific literature.

The Molecular Architecture: A Prelude to the Spectrum

Before delving into the spectral data, it is crucial to understand the molecular structure of 2-[(Butylamino)methyl]phenol HCl. The molecule comprises a phenol ring substituted with a butylaminomethyl group at the ortho position. The presence of a secondary amine, which is protonated to form a hydrochloride salt, significantly influences the infrared spectrum.

Figure 1. Molecular Structure of 2-[(Butylamino)methyl]phenol HCl.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a solid sample like 2-[(Butylamino)methyl]phenol HCl, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation and high reproducibility.

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) must be meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the finely powdered 2-[(Butylamino)methyl]phenol HCl sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline corrected and, if necessary, normalized for comparison with other spectra.

Decoding the Spectrum: Characteristic Peaks of 2-[(Butylamino)methyl]phenol HCl

The FTIR spectrum of 2-[(Butylamino)methyl]phenol HCl is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3500 - 3200O-H StretchPhenolic -OHBroad, Strong
3200 - 2800N⁺-H StretchSecondary Amine SaltBroad, Strong, often with multiple sub-peaks
3100 - 3000C-H StretchAromaticMedium to Weak, Sharp
2960 - 2850C-H StretchAliphatic (Butyl group)Strong, Sharp
1620 - 1560N⁺-H BendSecondary Amine SaltMedium to Strong
1600 & 1475C=C StretchAromatic RingMedium, Sharp
1465 - 1450C-H BendAliphatic (CH₂)Medium
1375 - 1365C-H BendAliphatic (CH₃)Medium
1335 - 1250C-N StretchAromatic AmineStrong
1260 - 1000C-O StretchPhenolic C-OStrong
910 - 665N-H WagSecondary AmineBroad, Strong (may be obscured)
850 - 750C-H BendAromatic (Out-of-plane)Strong, indicates substitution pattern

In-Depth Spectral Interpretation and Causality

The Hydroxyl (O-H) Stretch: The phenolic O-H group gives rise to a characteristic broad and strong absorption band in the 3500-3200 cm⁻¹ region.[1][2] The broadness is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The Ammonium (N⁺-H) Stretch: The protonation of the secondary amine to form the hydrochloride salt results in the appearance of a very broad and strong absorption in the 3200-2800 cm⁻¹ range.[3] This band is often complex, showing multiple smaller peaks, and is a hallmark of an amine salt. It can sometimes overlap with the O-H stretching band.

The Aliphatic and Aromatic C-H Stretches: Sharp peaks corresponding to the C-H stretching vibrations of the butyl group will be prominent between 2960 and 2850 cm⁻¹.[4] Aromatic C-H stretches are typically weaker and appear at slightly higher wavenumbers, from 3100 to 3000 cm⁻¹.[1]

The N⁺-H Bending Vibration: A crucial peak for identifying the secondary amine salt is the N⁺-H bending vibration, which occurs in the 1620-1560 cm⁻¹ region.[3] This band is typically of medium to strong intensity.

Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by two characteristic C=C stretching absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.[1][2]

The C-N and C-O Stretching Vibrations: A strong absorption corresponding to the C-N stretch of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[5] The phenolic C-O stretching vibration gives a strong band between 1260 and 1000 cm⁻¹, which helps distinguish it from aliphatic alcohols.[1]

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region.[1]

Comparative Analysis: Distinguishing 2-[(Butylamino)methyl]phenol HCl from Alternatives

To highlight the unique spectral features of 2-[(Butylamino)methyl]phenol HCl, a comparison with structurally related compounds is essential.

Alternative 1: Phenol

A simple phenol will exhibit a broad O-H stretch (3500-3200 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aromatic C=C stretches (~1600 and 1475 cm⁻¹), and a strong C-O stretch (~1220 cm⁻¹).[1][2] However, it will lack the aliphatic C-H stretches and all the peaks associated with the secondary amine hydrochloride.

Alternative 2: N-Butylaniline (a secondary aromatic amine)

N-Butylaniline will show a single, weaker N-H stretching band around 3350-3310 cm⁻¹ (characteristic of a secondary amine, not a salt).[4][5] It will also display aliphatic and aromatic C-H stretches and a strong C-N stretch. The key differences from the target molecule are the absence of the broad O-H stretch and the presence of a sharp N-H peak instead of the broad N⁺-H absorption of the salt.

Alternative 3: 2-Aminophenol

This molecule contains both a hydroxyl and a primary amino group. Its spectrum will show a broad O-H stretch and two N-H stretching bands (asymmetric and symmetric) characteristic of a primary amine in the 3400-3250 cm⁻¹ region.[5][6] It will lack the aliphatic C-H stretches from the butyl group and the characteristic broad N⁺-H absorption of the hydrochloride salt.

cluster_0 FTIR Analysis Workflow Sample Preparation Sample Preparation Background Scan Background Scan Sample Preparation->Background Scan Clean ATR Sample Scan Sample Scan Background Scan->Sample Scan Place Sample Data Processing Data Processing Sample Scan->Data Processing Acquire Spectrum Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation Baseline Correction Comparative Analysis Comparative Analysis Spectral Interpretation->Comparative Analysis Identify Peaks Report Generation Report Generation Comparative Analysis->Report Generation Compare with Alternatives

Figure 2. Experimental Workflow for FTIR Analysis.

Conclusion: A Powerful Tool for a Multifunctional Molecule

The FTIR spectrum of 2-[(Butylamino)methyl]phenol HCl is rich with information, providing a unique fingerprint that arises from the interplay of its phenolic, secondary amine hydrochloride, and aromatic functionalities. By carefully analyzing the positions, shapes, and intensities of the characteristic absorption bands, researchers can confidently identify this compound and distinguish it from structurally similar molecules. The broad O-H and N⁺-H stretching bands, coupled with the N⁺-H bending vibration and the specific fingerprint region, serve as the primary identifiers. This guide provides a robust framework for utilizing FTIR spectroscopy as a rapid, reliable, and indispensable tool in the arsenal of the modern chemical researcher.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1947). The infrared spectra of secondary amines and their salts. Canadian Journal of Research, 25b(1), 1-8.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Difference.wiki. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • SciELO. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • cbm connect. (2020, April 23). Phenolic Antioxidant Detection Using FTIR and RULER. Retrieved from [Link]

Sources

A Researcher's Guide to the Solid-State Characterization of 2-[(Butylamino)methyl]phenol Hydrochloride: A Comparative Workflow Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solid-State Analysis in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, governed by the specific arrangement of molecules in a crystal lattice, directly influence critical parameters such as solubility, stability, bioavailability, and manufacturability. The compound 2-[(butylamino)methyl]phenol hydrochloride, a substituted aminophenol, presents a case study in the necessity of rigorous solid-state characterization.

While this guide focuses on this specific molecule, the principles and workflows discussed are broadly applicable to small organic hydrochloride salts. As of the latest literature review, a definitive single-crystal X-ray diffraction (XRD) structure for 2-[(butylamino)methyl]phenol hydrochloride is not publicly available in crystallographic databases. This guide, therefore, is structured to provide researchers with a comprehensive roadmap for characterizing such a compound from first principles. We will explore the gold-standard technique of single-crystal XRD, the practical power of powder XRD (PXRD), and draw comparisons with a structurally related analogue, p-aminophenol hydrochloride, to infer potential structural attributes.

Part 1: The Gold Standard - Single-Crystal X-Ray Diffraction (SC-XRD)

Obtaining a single-crystal structure is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule, including its conformation and its interactions with neighboring molecules. This provides unequivocal proof of structure and insight into the hydrogen-bonding networks that are critical for the stability of hydrochloride salts.

Experimental Protocol: From Powder to Structure

1. Crystallization: The Foundational Step

  • Rationale: The goal is to grow well-ordered, single crystals of sufficient size and quality for diffraction. This is often the most challenging step, requiring a systematic screen of conditions. The butyl sidechain in our target molecule introduces flexibility, which can sometimes hinder crystallization.

  • Methodology:

    • Solvent Screening: Begin with a small-scale (10-20 mg) solubility test in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, acetone).

    • Slow Evaporation: Prepare saturated or near-saturated solutions in solvents where the compound is moderately soluble. Loosely cap the vials to allow for slow solvent evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization. A common system for hydrochloride salts is dissolving in methanol (good solvent) and diffusing diethyl ether (anti-solvent).

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, using a programmable cooling bath.

2. Data Acquisition: Illuminating the Crystal

  • Rationale: A high-quality crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and used to solve the structure. The choice of X-ray source and temperature is critical.

  • Methodology:

    • Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. Mount it on a cryo-loop using a cryo-protectant oil (e.g., Paratone-N).

    • Data Collection:

      • Mount the crystal on the goniometer head of the diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

      • Use either a Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray source. Mo is standard for small molecules, while Cu can be advantageous for smaller crystals or for determining the absolute structure.

      • Collect a series of diffraction images (frames) by rotating the crystal through a range of angles. Modern CCD or CMOS detectors can collect a full dataset in a matter of hours.

    • Data Processing: The collected frames are integrated to determine the position and intensity of each diffraction spot. The data is then scaled and corrected for experimental factors (e.g., absorption) to produce a final reflection file.

Workflow Visualization

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement solubility Solubility Screening crystallization Crystallization (e.g., Vapor Diffusion) solubility->crystallization harvest Harvest & Mount Crystal crystallization->harvest diffractometer Mount on Diffractometer (100 K) harvest->diffractometer collection Collect Diffraction Frames (Mo/Cu Source) diffractometer->collection processing Integrate, Scale, & Correct Data collection->processing solve Solve Structure (e.g., Direct Methods) processing->solve refine Refine Atomic Parameters solve->refine validate Validate & Deposit (CIF File) refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: The Workhorse Technique - Powder X-Ray Diffraction (PXRD)

When single crystals are unavailable or when the goal is to analyze a bulk sample, Powder X-ray Diffraction (PXRD) is the technique of choice. It is a non-destructive and powerful tool for identifying crystalline phases, assessing sample purity, and screening for polymorphs—different crystal forms of the same molecule that can have vastly different properties.[1][2]

Applications in Drug Development
  • Polymorph Screening: PXRD is the primary tool used to determine if different crystallization experiments have produced new, unique crystal forms.[3]

  • Phase Identification: The diffraction pattern of a crystalline solid is a unique "fingerprint." By comparing a sample's pattern to a database of known patterns, one can confirm its identity.[2]

  • Purity Assessment: The presence of an unwanted crystalline phase (e.g., a different polymorph or an impurity) can be detected by the presence of its characteristic peaks in the PXRD pattern.

Experimental Protocol: Bulk Sample Analysis
  • Sample Preparation:

    • Gently grind the crystalline sample into a fine, homogeneous powder using an agate mortar and pestle.

    • Rationale: Proper grinding ensures that the tiny crystallites are randomly oriented, which is a key assumption for collecting high-quality powder data.

    • Mount the powder onto a sample holder. Common methods include front-loading into a well or back-loading to minimize preferred orientation effects.

  • Data Acquisition:

    • Place the sample holder into the PXRD instrument.

    • The instrument directs a beam of monochromatic X-rays (usually Cu Kα) onto the sample.

    • The sample is rotated while a detector scans through a range of angles (typically 2° to 40° 2θ) to measure the intensity of the diffracted X-rays at each angle.

  • Data Analysis:

    • The output is a diffractogram: a plot of intensity versus the diffraction angle 2θ.

    • The positions and relative intensities of the peaks are characteristic of a specific crystal structure. This pattern can be compared to reference patterns for identification.

Workflow Visualization

pxrd_workflow cluster_screen Polymorph / Salt Screen start Start: API Powder exp1 Crystallization Experiment 1 start->exp1 exp2 Crystallization Experiment 2 start->exp2 expN Crystallization Experiment 'n' start->expN pxrd PXRD Analysis exp1->pxrd exp2->pxrd expN->pxrd analysis Compare Diffractograms (Peak Positions & Intensities) pxrd->analysis result Identify Unique Crystalline Forms (Polymorphs, Solvates) analysis->result

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Butylamino)methyl]phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(Butylamino)methyl]phenol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.